Product packaging for VP-4509(Cat. No.:CAS No. 64268-93-5)

VP-4509

Cat. No.: B1583225
CAS No.: 64268-93-5
M. Wt: 270.31 g/mol
InChI Key: XDPAFNJUKBYWBZ-UHFFFAOYSA-N
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Description

VP-4509 is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4S B1583225 VP-4509 CAS No. 64268-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-4-6-11(7-5-10)18(16,17)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPAFNJUKBYWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352344
Record name 1-[(4-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64268-93-5
Record name 1-[(4-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

VP-4509 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the available data reveals that "VP-4509" does not correspond to a publicly documented chemical compound. The identifier is primarily associated with a specific grade of ferritic stainless steel, designated as 1.4509 or AISI 441. This guide, therefore, provides a comprehensive overview of the properties and applications of this stainless steel alloy.

Physicochemical Properties

The key characteristics of 1.4509 stainless steel are its corrosion resistance and performance at high temperatures. It is a titanium and niobium-stabilized 17% chromium ferritic stainless steel.[1]

Table 1: Chemical Composition of 1.4509 (AISI 441) Stainless Steel

ElementTypical Values (%)
Carbon (C)≤ 0.03
Silicon (Si)≤ 1.00
Manganese (Mn)≤ 1.00
Phosphorus (P)≤ 0.04
Sulfur (S)0.01
Nitrogen (N)0.013
Chromium (Cr)17.65
Niobium (Nb)0.04
Titanium (Ti)0.15

Data sourced from Aperam and METALCOR datasheets.[1][2]

Table 2: Mechanical and Physical Properties of 1.4509 (AISI 441) Stainless Steel

PropertyValue
WeldabilityGood
FormabilityGood
Resistance to Pitting CorrosionGood
High-Temperature Oxidation ResistanceUp to 950°C
Thermal ConductivityHigher than austenitic grades
Coefficient of Thermal ExpansionLower than austenitic grades

Properties as described by Aperam.[1]

Experimental Protocols

The characterization of stainless steel grades like 1.4509 involves a suite of standardized materials testing protocols.

1. Chemical Analysis: The elemental composition of the alloy is determined using techniques such as spark optical emission spectrometry (OES) or X-ray fluorescence (XRF). These methods provide a quantitative breakdown of the constituent elements, ensuring the material meets the specified grade requirements.

2. Mechanical Testing:

  • Tensile Testing: Performed according to standards like ASTM E8/E8M, this test measures the material's yield strength, ultimate tensile strength, and elongation, providing insights into its ductility and strength.

  • Hardness Testing: Methods such as Rockwell or Vickers hardness testing are employed to determine the material's resistance to localized plastic deformation.

3. Corrosion Resistance Testing:

  • Pitting Corrosion Resistance: Evaluated using electrochemical tests like potentiodynamic polarization, often in a chloride-containing environment, to determine the pitting potential.

  • Stress Corrosion Cracking Resistance: Assessed by subjecting a stressed sample to a corrosive environment over time to determine its susceptibility to this failure mechanism. 1.4509 is noted for its good resistance to stress corrosion cracking.[2]

4. High-Temperature Oxidation Testing: Samples are exposed to elevated temperatures in a controlled atmosphere for extended periods. The weight gain due to the formation of an oxide layer is measured to quantify the material's resistance to oxidation.

Fabrication and Processing

Welding: 1.4509 stainless steel exhibits good weldability.[1] Common welding processes for this grade include:

  • TIG (Tungsten Inert Gas) Welding

  • MAG (Metal Active Gas) Welding

  • Arc Welding (E)[3]

Forming:

  • Cold Forming: Readily achievable, though sharp bends parallel to the rolling direction should be avoided.[3] For larger thicknesses or higher degrees of deformation, preheating to 200-400°C is recommended.[3]

  • Hot Forming: Can be performed at temperatures between 700 and 900°C.[3] It is crucial to remove any resulting annealing colors or scaling through pickling, grinding, or sandblasting to restore corrosion resistance.[3] Only iron-free tools should be used for these processes.[3]

Logical Workflow for Material Selection

The decision to use 1.4509 stainless steel in a specific application typically follows a logical progression based on its inherent properties.

MaterialSelection Requirement Application Requirement (e.g., High Temp, Corrosion) Properties Material Properties of 1.4509 - High Temp Oxidation Resistance - Good Corrosion Resistance - Good Weldability & Formability Requirement->Properties matches Selection Select 1.4509 Properties->Selection Fabrication Fabrication & Processing - Welding (TIG, MAG) - Forming (Cold, Hot) Selection->Fabrication Application Final Application (e.g., Exhaust Systems, Heat Exchangers) Fabrication->Application

Caption: Logical workflow for selecting 1.4509 stainless steel.

Applications

The combination of high-temperature resistance, good corrosion resistance, and formability makes 1.4509 suitable for a range of applications, including:

  • Automotive exhaust systems

  • Heat exchangers

  • Domestic boiler burners and fume pipes[1]

  • Catering equipment and kitchen cladding[1]

  • Architectural profiles, fascias, and panels[1]

References

Unveiling the Antimicrobial Potential of VP-4509: A Technical Guide to its Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the compound VP-4509 (CAS RN: 2190144-51-3). This compound, an arylsulfonamide derivative featuring an azabrendane motif, has emerged as a promising antimicrobial agent with notable activity against clinically significant pathogens. This document collates the current understanding of its biological activity, offers detailed experimental protocols for its evaluation, and presents visual workflows and hypothesized mechanisms of action.

Quantitative Biological Data

The antimicrobial efficacy and cytotoxic profile of this compound have been evaluated in several studies. The following tables summarize the key quantitative findings to facilitate comparative analysis.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (Methicillin-resistant)ATCC 43300>95% growth inhibition[1]
Pseudomonas aeruginosaATCC 9027High antibacterial activity[1]

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeEndpointResultReference
Human Embryonic KidneyNot specifiedNot specifiedNon-toxic[1]
Human KeratinocyteNot specifiedNot specifiedNon-toxic[1]
Mouse Embryonic FibroblastNot specifiedNot specifiedNon-toxic[1]
Human Red Blood CellsHemolysis AssayHemolysisNon-hemolytic[1]

Biological Target and Mechanism of Action

The precise molecular target of this compound has not been explicitly disclosed in publicly available literature. However, based on the activity of the broader class of 4-nitrobenzenesulfonamide compounds, it is hypothesized that this compound may exert its antimicrobial effect through one or more of the following general mechanisms:

  • Disruption of the Bacterial Cell Wall: The compound may interfere with the synthesis or integrity of the peptidoglycan layer, a critical component of the bacterial cell wall.[2]

  • Inhibition of Essential Metabolic Pathways: Sulfonamides are known to inhibit folic acid synthesis in bacteria by acting as competitive inhibitors of dihydropteroate synthase. While this is a classic mechanism, it is possible that this compound targets a different essential enzymatic pathway.

  • Interference with Internal Bacterial Mechanisms: The compound could potentially disrupt other vital cellular processes within the bacteria.[2]

Further research is required to definitively identify the specific biological target and elucidate the detailed mechanism of action of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in the evaluation of this compound. These protocols are based on standard microbiological and cell biology practices.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 43300, P. aeruginosa ATCC 9027)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound and to a positive control well (containing only broth and inoculum). b. Include a negative control well containing only broth.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. b. Alternatively, read the optical density at 600 nm (OD600) using a spectrophotometer. The MIC is the concentration that shows a significant reduction in OD600 compared to the positive control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound stock solution

  • Human cell lines (e.g., HEK-293, HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. b. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete DMEM. b. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. c. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: a. Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently shake the plate for 15 minutes. c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized mechanism of action and experimental workflows.

Hypothesized Antibacterial Mechanism of this compound VP4509 This compound BacterialCell Bacterial Cell (e.g., MRSA) VP4509->BacterialCell Enters/Interacts with CellWall Cell Wall Disruption BacterialCell->CellWall Hypothesized Effect Metabolism Inhibition of Essential Metabolic Pathways BacterialCell->Metabolism Hypothesized Effect Internal Interference with Internal Mechanisms BacterialCell->Internal Hypothesized Effect CellDeath Bacterial Cell Death CellWall->CellDeath Metabolism->CellDeath Internal->CellDeath

Caption: Hypothesized antibacterial mechanism of this compound.

Workflow for Biological Target Identification of a Novel Antimicrobial cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 Target Validation Screening Phenotypic Screening (e.g., MIC determination) Hit Identification of 'Hit' Compound (e.g., this compound) Screening->Hit Macromolecular Macromolecular Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) Hit->Macromolecular Membrane Membrane Integrity Assays Hit->Membrane Metabolomics Metabolomic Profiling Hit->Metabolomics Affinity Affinity Chromatography Macromolecular->Affinity Genetic Genetic Approaches (Resistant mutant screening) Macromolecular->Genetic Computational Computational Docking Macromolecular->Computational Membrane->Affinity Membrane->Genetic Membrane->Computational Metabolomics->Affinity Metabolomics->Genetic Metabolomics->Computational InVitro In Vitro Enzyme Inhibition Assays Affinity->InVitro Overexpression Target Overexpression/ Knockdown Affinity->Overexpression Genetic->InVitro Genetic->Overexpression Computational->InVitro Computational->Overexpression Validation Validated Biological Target InVitro->Validation Overexpression->Validation

Caption: General workflow for antimicrobial target identification.

Experimental Workflow for this compound Evaluation cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity VP4509 This compound MIC MIC Determination (vs. MRSA, P. aeruginosa) VP4509->MIC MTT MTT/XTT Assays (HEK-293, HaCaT, Balb/c 3T3) VP4509->MTT MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Data Data Analysis & Interpretation TimeKill->Data NRU Neutral Red Uptake Assay MTT->NRU Hemolysis Hemolysis Assay NRU->Hemolysis Hemolysis->Data

Caption: Workflow for in vitro evaluation of this compound.

References

Preclinical Research Findings on VP-4509 Remain Undisclosed in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for preclinical research data on a compound designated as VP-4509 have yielded no specific results. Information regarding its mechanism of action, in vitro studies, or in vivo efficacy and safety profiles is not available in the public domain.

This absence of information suggests that this compound may be an internal development code for a compound that has not yet been the subject of published scientific papers, conference presentations, or press releases. Drug development programs are often conducted under strict confidentiality during the preclinical stages, with data being released only upon reaching significant milestones, such as regulatory filings or publication in peer-reviewed journals.

Therefore, without publicly accessible primary data, it is not possible to provide a summary of quantitative findings, detail the experimental protocols used in its evaluation, or construct diagrams of its signaling pathways or experimental workflows as requested.

Researchers, scientists, and drug development professionals interested in this compound are advised to consult internal documentation if this is a proprietary compound within their organization or to monitor future scientific literature and conference proceedings for its potential disclosure.

An In-depth Technical Guide on the Safety and Toxicity Profile of VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information on a compound designated "VP-4509." Therefore, this guide utilizes the well-documented antiviral agent Remdesivir (GS-5734) as a representative example to illustrate the expected safety and toxicity profile, experimental methodologies, and mechanistic pathways for a compound of this nature. The data and diagrams presented herein are based on published information for Remdesivir and should be considered illustrative.

Executive Summary

This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicity profile of this compound, using Remdesivir as a proxy. The document is intended for researchers, scientists, and drug development professionals. It covers key toxicology findings, detailed experimental protocols, and the underlying mechanisms of action and potential toxicity. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Nonclinical Toxicology

A battery of in vitro and in vivo toxicology studies have been conducted to characterize the safety profile of Remdesivir. These studies were designed in accordance with international regulatory guidelines (e.g., ICH, FDA, OECD).

Acute Toxicity

Single-dose toxicity studies are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

SpeciesRoute of AdministrationLD50/Relevant MetricReference
RatOral (ATE)100 mg/kg[1]
RatDermal (ATE)300 mg/kg[1]
RatInhalation (ATE)3 mg/l (4h)[1]

ATE: Acute Toxicity Estimate. Data is for a mixture containing Remdesivir, with Methanol as a hazardous component.

Repeat-Dose Toxicity

Repeat-dose studies in two species (one rodent, one non-rodent) are conducted to evaluate the toxicological effects of longer-term exposure.

SpeciesDurationRouteNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
Rat (Female)15 DaysIV5 mg/kg/dayNo significant findings reported at this level.[2]
Rat (Male)15 DaysIVNot Identified-[2]
Cynomolgus Monkey-IV-Nephrotoxicity observed.[3]
Genotoxicity and Carcinogenicity

A standard battery of tests is used to assess the mutagenic and carcinogenic potential. While specific genotoxicity data for Remdesivir is not detailed in the provided results, it is stated that in vitro and in vivo studies have shown it is not genotoxic[4]. For illustrative purposes, a typical assessment for a similar antiviral, Molnupiravir, showed it did not increase mutations in somatic or germ cells in in vivo studies and was negative in a carcinogenicity study[5][6].

Reproductive and Developmental Toxicity

Studies are performed to assess the effects on fertility and embryonic-fetal development.

  • Fertility: Effects on fertility parameters were noted in female rats[7].

  • Embryo-fetal Development: In non-clinical studies, Remdesivir showed no adverse effects on embryo-fetal development in pregnant animals at systemic exposures of the main metabolite that were four times the exposure in humans[8]. However, in vitro assays using mouse and human pluripotent stem cells suggested that Remdesivir at concentrations of 1–8 μM could impair morphogenesis and dysregulate developmental genes[9].

Clinical Safety Profile

The safety of Remdesivir has been evaluated in numerous clinical trials, including randomized controlled trials for COVID-19.

Overview of Adverse Events

Remdesivir is generally well-tolerated[8]. Adverse events were reported in up to 60% of clinical trial participants, though it is unclear if all were related to the drug[8].

Serious Adverse Events (SAEs) and Adverse Events of Special Interest (AESIs)
Adverse EventFrequency in Remdesivir GroupFrequency in Control GroupClinical Trial/StudyReference
Grade 3–4 Adverse Events143 of 410 (34.9%)150 of 423 (35.5%)DisCoVeRy Trial[10]
Serious Adverse Events147 of 410 (35.9%)138 of 423 (32.6%)DisCoVeRy Trial[10]
Serious Adverse Events114 of 541 (21.1%)141 of 522 (27.0%)Beigel et al.[11]
Organ-Specific Toxicity
Hepatic:
Transaminase Elevations4-7%--[8]
Increased AminotransferasesObserved in case series and trialsSimilar proportion to control in some trialsGrein et al., various[11][12]
Renal:
Acute Renal FailureReported in one case--[7]
Cardiovascular:
Hypotension8%-Grein et al.[12]
Atrial Fibrillation6%-Grein et al.[12]
Cardiac ArrestOne case reported-RCT in China[12]
Respiratory:
Acute Respiratory Distress Syndrome4%-Grein et al.[12]

Mechanism of Action and Toxicity Pathways

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a nucleoside analog (GS-441524)[13]. It inhibits viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication[13][14].

  • Cellular Uptake and Activation: Remdesivir enters the host cell and is metabolized into its active triphosphate form, Remdesivir triphosphate (RDV-TP)[15][16].

  • Competition with ATP: RDV-TP mimics adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA chain by the RdRp enzyme[15][16].

  • Delayed Chain Termination: After incorporation into the viral RNA, RDV-TP causes premature termination of RNA synthesis, halting viral replication[16][17]. This is a "delayed" termination, as a few more nucleotides may be added before synthesis stops[18].

G cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Complex VP4509 This compound (Prodrug) (Remdesivir) VP4509_Intra This compound VP4509->VP4509_Intra Cellular Uptake Metabolite1 Monophosphate Form VP4509_Intra->Metabolite1 Metabolism (Esterases) Active_Metabolite Active Triphosphate (RDV-TP) Metabolite1->Active_Metabolite Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with ATP ATP ATP (Endogenous) ATP->RdRp RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Termination Chain Termination RNA_Synthesis->Termination Incorporation of Active Metabolite G VP4509 This compound (Remdesivir) SLC29A3 SLC29A3 (Mitochondrial Transporter) VP4509->SLC29A3 Transport into Mitochondria AK2 AK2 (Mitochondrial Kinase) SLC29A3->AK2 Metabolite available for phosphorylation Mito_VP4509 Mitochondrial This compound Metabolite AK2->Mito_VP4509 Phosphorylation Mito_Polymerase Mitochondrial RNA Polymerase Mito_VP4509->Mito_Polymerase Inhibition Respiration Repression of Mitochondrial Respiration Mito_Polymerase->Respiration Cytotoxicity Cellular Toxicity Respiration->Cytotoxicity G Start Study Start: Acclimatization & Group Assignment Dosing Dosing Phase (e.g., 28 Days) Daily IV Administration Start->Dosing InLife In-Life Observations: - Clinical Signs - Body Weights - Food Consumption Dosing->InLife Concurrent TK Toxicokinetic (TK) Sampling (Day 1 & 28) Dosing->TK Specified Times Termination Scheduled Termination: Necropsy & Tissue Collection Dosing->Termination ClinPath Clinical Pathology: - Hematology - Clinical Chemistry - Urinalysis Termination->ClinPath Histo Histopathology: Microscopic Examination of Tissues Termination->Histo Analysis Data Analysis & NOAEL Determination ClinPath->Analysis Histo->Analysis

References

review of literature on VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

[Date]

Executive Summary

A comprehensive review of publicly available scientific literature reveals a notable absence of information regarding a compound or therapeutic agent designated as "VP-4509." Searches across major scientific databases and clinical trial registries did not yield any specific data related to its mechanism of action, preclinical or clinical development, or any associated experimental protocols.

The identifier "this compound" does not correspond to any known drug, biologic, or research compound within the public domain at the time of this review. The search results included information on unrelated clinical trials for substances such as Revottack and VP-001, methodologies for conducting literature reviews, and other non-relevant subjects.

It is possible that "this compound" may be an internal project code, a discontinued research compound that was never publicly disclosed, or an incorrect identifier. Without further clarifying information, a detailed technical guide on its core attributes, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and explore internal or proprietary databases that may contain information not available in the public scientific literature. No quantitative data, experimental protocols, or signaling pathways could be described or visualized due to the lack of available information.

Methodological & Application

VP-4509 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for VP-4509

These application notes provide a detailed protocol for evaluating the antiviral activity of the experimental compound this compound in a cell culture model. The described methodologies are intended for researchers, scientists, and professionals in drug development.

Overview

This compound is a novel investigational antiviral agent. This document outlines the experimental procedures for determining its efficacy and cytotoxicity in cell culture, critical for establishing a therapeutic window. The primary assays described are the Plaque Reduction Assay for antiviral efficacy and the MTT Assay for cytotoxicity.

Proposed Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By binding to the active site of the RdRp, this compound is believed to prevent the synthesis of new viral RNA, thereby halting the propagation of the virus within the host cell.

cluster_cell Host Cell Virus Virus Viral_RNA Viral RNA Release Virus->Viral_RNA Enters Translation Translation of Viral Proteins (incl. RdRp) Viral_RNA->Translation RdRp RNA-dependent RNA Polymerase (RdRp) Translation->RdRp Replication Viral RNA Replication RdRp->Replication Assembly Virion Assembly & Release Replication->Assembly VP_4509 This compound VP_4509->RdRp Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The overall experimental process involves culturing host cells, preparing virus stock, and then performing parallel assays for cytotoxicity and antiviral efficacy. The cytotoxicity assay determines the concentration of this compound that is toxic to the cells, while the efficacy assay measures the compound's ability to inhibit viral replication.

cluster_prep Preparation Phase cluster_assays Assay Phase cluster_cc50 Cytotoxicity Assay (CC50) cluster_ec50 Antiviral Efficacy Assay (EC50) cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., A549 cells) Virus_Stock 2. Virus Stock Preparation & Titration Cell_Culture->Virus_Stock Compound_Prep 3. This compound Serial Dilution Virus_Stock->Compound_Prep Add_Compound_CC50 5a. Add this compound Dilutions Compound_Prep->Add_Compound_CC50 Add_Compound_EC50 6b. Add this compound Dilutions in Agarose Overlay Compound_Prep->Add_Compound_EC50 Seed_Cells_CC50 4a. Seed Cells in 96-well Plate Seed_Cells_CC50->Add_Compound_CC50 Incubate_CC50 6a. Incubate (72h) Add_Compound_CC50->Incubate_CC50 MTT_Assay 7a. Perform MTT Assay Incubate_CC50->MTT_Assay Calculate_CC50 Calculate CC50 Value MTT_Assay->Calculate_CC50 Seed_Cells_EC50 4b. Seed Cells in 6-well Plate Infect_Cells 5b. Infect Cells with Virus Seed_Cells_EC50->Infect_Cells Infect_Cells->Add_Compound_EC50 Incubate_EC50 7b. Incubate (48-72h) Add_Compound_EC50->Incubate_EC50 Plaque_Assay 8b. Stain, Fix & Count Plaques Incubate_EC50->Plaque_Assay Calculate_EC50 Calculate EC50 Value Plaque_Assay->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_CC50->Calculate_SI Calculate_EC50->Calculate_SI

Caption: High-level workflow for evaluating this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results for this compound against a model RNA virus in A549 cells. The data represents the mean of three independent experiments.

ParameterValue (µM)Description
EC₅₀ (50% Effective Concentration) 2.5 µMThe concentration of this compound that inhibits viral plaque formation by 50%.
CC₅₀ (50% Cytotoxic Concentration) 180 µMThe concentration of this compound that reduces cell viability by 50%.
SI (Selectivity Index) 72The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀), indicating the compound's therapeutic window.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human lung adenocarcinoma) cells.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2x stock concentration series of this compound in growth medium. A typical range would be from 0.1 µM to 500 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy (Plaque Reduction Assay)
  • Cell Seeding: Seed A549 cells into 6-well plates at a density of 5 x 10⁵ cells per well and grow until a confluent monolayer is formed (approximately 24-48 hours).

  • Virus Infection: Aspirate the growth medium and wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Compound Treatment: Prepare an overlay medium consisting of 2x DMEM mixed 1:1 with 1.6% low-melting-point agarose. Before mixing, add this compound to the 2x DMEM to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

  • Overlay: After the 1-hour infection period, remove the virus inoculum and gently add 2 mL of the warm (42°C) agarose overlay containing the respective this compound concentration.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde for 1 hour. Remove the agarose plug and stain the cells with 0.1% crystal violet solution for 15 minutes.

  • Data Acquisition: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Application Notes and Protocols for VP-4509 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP-4509 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in [Specify Disease Area, e.g., Oncology, Immunology]. These application notes provide detailed protocols for the utilization of this compound in preclinical animal models, specifically focusing on murine models. The following sections outline the mechanism of action, formulation, administration routes, and key experimental workflows for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the [Specify Target Kinase/Protein] signaling pathway. By binding to the ATP-binding pocket of [Target Kinase], this compound effectively blocks its downstream signaling cascade, which is known to be dysregulated in [Specify Disease]. This inhibition leads to a reduction in cell proliferation and induction of apoptosis in malignant cells.

VP4509_Pathway cluster_cell Target Cell Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase Receptor->Target Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Target->Downstream Proliferation Cell Proliferation Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis VP4509 This compound VP4509->Target

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValue
Target IC500.56 µM
Cell-based IC50 (MCF-7)1.2 µM
Cell-based IC50 (A549)2.5 µM

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Oral (PO)308502420045.5
Intraperitoneal (IP)2525000.56800N/A
Intravenous (IV)545000.089300100
Subcutaneous (SC)2506254750080.6

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing

This protocol describes the preparation of this compound for oral, intraperitoneal, and intravenous administration in mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% Methylcellulose in sterile water, 20% Dimethyl Sulfoxide (DMSO): 80% Polyethylene glycol 400 (PEG400))

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the selected vehicle to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to ensure initial dispersion.

  • For poorly soluble compounds, sonicate the suspension in a water bath for 15-30 minutes to achieve a uniform suspension.

  • Visually inspect the formulation for any undissolved particles.

  • Draw the formulation into sterile syringes for administration. Prepare fresh on the day of dosing.

Protocol 2: Administration of this compound to Mice

This protocol provides methods for oral gavage, intraperitoneal, and intravenous injection of this compound in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

A. Oral Gavage (PO)

  • Gently restrain the mouse.

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate length for gavage needle insertion.

  • Insert the gavage needle gently into the esophagus. Do not force the needle.

  • Slowly administer the this compound formulation.[1]

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

B. Intraperitoneal Injection (IP)

  • Restrain the mouse to expose the abdomen.

  • Tilt the mouse slightly downwards on one side.

  • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement.

  • Inject the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

C. Intravenous Injection (IV) - Tail Vein

  • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation PO Oral (PO) Formulation->PO IP Intraperitoneal (IP) Formulation->IP IV Intravenous (IV) Formulation->IV SC Subcutaneous (SC) Formulation->SC PK Pharmacokinetics PO->PK PD Pharmacodynamics PO->PD Efficacy Efficacy Studies PO->Efficacy IP->PK IP->PD IP->Efficacy IV->PK IV->PD IV->Efficacy SC->PK SC->PD SC->Efficacy

Caption: General experimental workflow for in vivo studies.

Protocol 3: Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Procedure:

  • Dose a cohort of mice (e.g., C57BL/6, n=3-5 per time point) with this compound via the desired route of administration.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters (Cmax, Tmax, AUC, bioavailability) using non-compartmental analysis.[2]

Protocol 4: Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Procedure:

  • Implant human tumor cells (e.g., MCF-7, A549) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., once daily, 5 days a week).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and histological analysis.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the procedures based on their specific experimental needs, animal models, and in accordance with all applicable institutional and national regulations governing the use of animals in research.

References

Application Notes and Protocols for VP-4509: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "VP-4509" has yielded no specific information regarding its dosage, administration, mechanism of action, or associated experimental protocols.

Efforts to locate scientific literature, clinical trial data, or manufacturer's guidelines for a compound with the identifier "this compound" were unsuccessful. The search results did not provide any data that would allow for the creation of the requested detailed application notes and protocols for a research or drug development audience.

The information found was related to similarly named but distinct entities, including:

  • Clinical trials for other compounds where "4509" appeared in the trial identifier (e.g., NCT05644509).

  • Products where "4,509" was mentioned in the context of customer review counts.

  • Other unrelated numerical data.

Without foundational data on the compound's properties, pharmacology, and handling, it is not possible to generate the requested tables, experimental protocols, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the compound identifier and consult primary literature sources, manufacturer's documentation, or relevant clinical trial registries. If "this compound" is an internal or newly developed designation, the requested information may not yet be publicly available.

Application Note & Protocol: Preparation of Stock Solutions for Small Molecule Inhibitors (Model: VP-4509)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound designated "VP-4509" could not be identified as a specific chemical entity from publicly available scientific literature or supplier databases. The following application note is a comprehensive template designed for researchers, scientists, and drug development professionals. Users should substitute the placeholder data provided with the specific information for their compound of interest.

Introduction

The accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experiment involving small molecule compounds. Improperly prepared solutions can lead to significant errors in experimental results, including inaccurate dose-response curves and misleading structure-activity relationships. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for a model compound, this compound, which can be adapted for various small molecule inhibitors.

Compound Properties (Example Data)

Prior to preparing any solution, it is essential to understand the chemical and physical properties of the compound. This information is typically found on the Certificate of Analysis (CofA) or Safety Data Sheet (SDS) provided by the supplier.

PropertyExample ValueNotes
Compound Name This compoundUser-defined or supplier name.
Molecular Weight (MW) 485.5 g/mol Used for calculating molar concentrations.
Appearance White to off-white solid powderVisual check for compound integrity.
Purity (HPLC) >99.5%Ensures the absence of significant impurities.
Primary Solvent Dimethyl sulfoxide (DMSO)The solvent in which the compound is most soluble and stable.
Aqueous Solubility <0.1 mg/mLIndicates the need for an organic solvent for the primary stock.

Solubility Data (Example)

Solubility testing is crucial for determining the appropriate solvent and maximum achievable stock concentration. The data below is illustrative; users must refer to the specific datasheet for their compound.

SolventMaximum Solubility (at 25°C)Notes
DMSO ≥ 50 mg/mL (≥ 103 mM)Recommended for high-concentration primary stock solutions.
Ethanol (100%) ~10 mg/mL (~20.6 mM)An alternative solvent, but may have lower solubility limits.
PBS (pH 7.4) InsolubleMost hydrophobic compounds require an organic co-solvent for aqueous buffer compatibility.
Cell Culture Medium <10 µMFinal working concentration is limited by aqueous solubility and potential for precipitation.

Experimental Protocols

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which will be used to make fresh working solutions for experiments.

Materials:

  • This compound solid powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass or polypropylene vials

  • Sterile, precision pipettes and tips

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Equilibration: Allow the vial containing the solid this compound powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Calculation: Determine the required mass of this compound and volume of DMSO. To prepare a 10 mM stock solution:

    • Mass (mg) = Desired Volume (mL) x 10 mM x MW ( g/mol ) / 1000

    • Example for 1 mL: Mass = 1 mL x 10 mmol/L x 485.5 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g) = 4.855 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. A brief, gentle warming to 37°C can also aid dissolution for difficult compounds.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store aliquots at -20°C or -80°C, protected from light.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock into an aqueous buffer or cell culture medium immediately before use.

Procedure:

  • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Perform serial dilutions to achieve the desired final concentration. Important: Never dilute the DMSO stock by more than 1:1000 in the final aqueous solution, as higher concentrations of DMSO (>0.1%) can be toxic to cells.

  • Example for a 10 µM working solution:

    • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile PBS or culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock + 198 µL of medium).

    • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration (e.g., 100 µL of 100 µM solution + 900 µL of medium).

  • Mix thoroughly by gentle pipetting or inversion after each dilution step. Use the working solution immediately.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock preparation and a hypothetical signaling pathway where this compound could act as an inhibitor.

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain this compound (Solid Powder) equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required mass (e.g., for 10 mM stock) equilibrate->calculate weigh Weigh Compound calculate->weigh add_solvent Add appropriate volume of sterile DMSO weigh->add_solvent dissolve Vortex / Sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C (Protected from light) aliquot->store

Caption: Workflow for preparing a high-concentration primary stock solution.

G cluster_pathway Hypothetical Target: MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MEK1/2 kinase by this compound.

Application Notes and Protocols for In Vivo Evaluation of VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of VP-4509, a novel investigational inhibitor of the PI3K/Akt/mTOR signaling pathway. The following protocols are designed to assess the anti-tumor efficacy and pharmacokinetic/pharmacodynamic profile of this compound in a preclinical setting. The experimental designs detailed herein are intended to serve as a foundational guide for researchers and can be adapted to specific tumor models and research questions. Adherence to institutional guidelines for animal welfare and ethical conduct is paramount for all proposed studies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a key target for therapeutic intervention. This compound is under development for the treatment of solid tumors harboring activating mutations in the PI3K pathway.

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway cluster_PIP RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation VP4509 This compound VP4509->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Design

A robust in vivo experimental design is crucial for the successful evaluation of this compound. The following sections outline key considerations and protocols.

Animal Model Selection

The choice of an appropriate animal model is critical for translating preclinical findings.[1][2] For oncology studies, patient-derived xenograft (PDX) models or human cancer cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., NOD/SCID or NSG) are recommended. The selection of a specific cell line or PDX model should be based on the presence of a documented PI3K pathway mutation.

Experimental Workflow

The general workflow for an in vivo efficacy study is depicted below. This process includes animal acclimation, tumor implantation, randomization, treatment, and endpoint analysis.

Experimental_Workflow Acclimation Animal Acclimation (1 week) Implantation Tumor Cell Implantation Acclimation->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization (by tumor volume) TumorGrowth->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor volume >1500 mm³) Monitoring->Endpoint Analysis Tissue Collection & Analysis (PK/PD) Endpoint->Analysis

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Xenograft Tumor Model Protocol
  • Cell Culture: Culture human cancer cells (e.g., MCF-7, PIK3CA mutant) in appropriate media.

  • Animal Implantation: Subcutaneously implant 1 x 10⁶ cells in 100 µL of Matrigel into the flank of female NOD/SCID mice.

  • Tumor Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated as (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer this compound or vehicle control via the determined route (e.g., oral gavage) at the specified dose and schedule.

  • Endpoint: Euthanize mice when tumors exceed the predetermined size limit or at the end of the study period. Collect tumors and tissues for analysis.

Pharmacokinetic (PK) Study Protocol
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6) for initial PK studies.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Marker Analysis Protocol
  • Study Design: Use tumor-bearing mice from the efficacy study or a separate satellite group.

  • Tissue Collection: Collect tumor and surrogate tissues (e.g., skin biopsies) at various time points after the final dose.

  • Protein Extraction: Homogenize tissues and extract proteins.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key downstream targets of PI3K, such as p-Akt and p-S6.

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression and phosphorylation of pathway markers.

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-QD1250 ± 150-5 ± 2
This compound25QD625 ± 8050-2 ± 3
This compound50QD310 ± 5075-5 ± 4

Table 2: Key Pharmacokinetic Parameters of this compound

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Oral258501.045004.2
IV1015000.2532003.8

Table 3: Pharmacodynamic Modulation of p-Akt in Tumor Tissues

Treatment GroupDose (mg/kg)Time Post-Dose (hr)Relative p-Akt/Total Akt Ratio (normalized to vehicle)
Vehicle Control-41.00
This compound5040.25
This compound50240.70

Conclusion

These application notes provide a standardized approach for the in vivo characterization of this compound. The successful execution of these studies will provide critical data on the efficacy, safety, and mechanism of action of this compound, thereby informing its further clinical development. It is essential to conduct these experiments with rigorous attention to detail and in compliance with all applicable regulations and ethical guidelines.[2][3]

References

Application Note: Quantitative Analysis of VP-4509 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of VP-4509, a novel antiviral agent, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a reliable and reproducible workflow for pharmacokinetic and clinical studies, offering high selectivity and a wide dynamic range. The method involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This document provides comprehensive experimental protocols, system parameters, and performance characteristics.

Disclaimer: The compound "this compound" is not found in publicly available scientific literature. For the purpose of this document, the well-characterized antiviral drug Remdesivir (also known as GS-5734) will be used as a proxy to demonstrate the required analytical methodologies and data presentation. The data and protocols presented herein are based on published methods for Remdesivir analysis.

Introduction

This compound is an investigational nucleotide analog with potent broad-spectrum antiviral activity. To support its clinical development, a sensitive and selective bioanalytical method is required for the accurate measurement of drug concentrations in biological matrices. This LC-MS/MS method addresses the need for a reliable tool to assess the pharmacokinetic profile of this compound in human plasma. The methodology described has been validated for its precision, accuracy, linearity, and sensitivity, ensuring its suitability for regulated bioanalysis.

Experimental Workflow

The overall experimental process, from sample receipt to data analysis, is outlined in the diagram below. This workflow ensures sample integrity and data quality throughout the analytical run.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Thaw Thaw & Vortex Sample->Thaw Spike Spike with Internal Standard (IS) Thaw->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Vortex_Cent Vortex & Centrifuge Precip->Vortex_Cent Supernatant Collect Supernatant Vortex_Cent->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample Dilute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Generate Report Quant->Report G cluster_cell Infected Host Cell cluster_viral Viral Replication Complex VP4509_pro This compound Prodrug (Extracellular) VP4509_in This compound VP4509_pro->VP4509_in Enters Cell Metabolite Active Triphosphate Metabolite (this compound-TP) VP4509_in->Metabolite Metabolism RdRp Viral RdRp Enzyme Metabolite->RdRp Competes with ATP ATP ATP ATP->RdRp RNA Nascent Viral RNA RdRp->RNA Incorporation & Chain Termination

Application Notes & Protocols: VP-4509 for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing VP-4509 to investigate its therapeutic potential in Glioblastoma (GBM), a common and aggressive form of brain cancer. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in GBM and plays a crucial role in tumor cell growth, proliferation, and survival.

The following protocols and data are intended to serve as a starting point for the in vitro and in vivo evaluation of this compound.

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined in various human glioblastoma cell lines after 72 hours of continuous exposure. The results demonstrate potent anti-proliferative activity across multiple cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LinePI3K/PTEN StatusThis compound IC50 (nM)
U87 MGPTEN null15.2
A172PIK3CA mutation28.5
T98GPTEN mutation45.8
LN-229Wild-type112.3
In Vivo Efficacy of this compound in a U87 MG Xenograft Model

The in vivo efficacy of this compound was evaluated in an orthotopic U87 MG xenograft mouse model. Mice were treated with this compound (50 mg/kg, daily oral gavage) or a vehicle control.

Table 2: Summary of In Vivo Efficacy Data

Treatment GroupMedian Survival (Days)Tumor Volume Reduction (%)
Vehicle Control28N/A
This compound4565

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. In many cancers, including glioblastoma, this pathway is constitutively active. This compound exerts its therapeutic effect by inhibiting key components of this pathway, leading to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation |— VP4509 This compound VP4509->PI3K VP4509->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on glioblastoma cells using a colorimetric MTT assay.

MTT_Assay_Workflow A 1. Seed GBM cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the in vitro cell viability MTT assay.

Methodology:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87 MG) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow A 1. Treat GBM cells with This compound for 2 hours B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and probe with primary antibodies (p-Akt, Akt, p-S6K, S6K) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G H 8. Analyze band intensity G->H

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Seed U87 MG cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Application Notes and Protocols: VP-4509 Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of the solubility and stability testing protocols for the novel investigational compound VP-4509. The following application notes detail the methodologies for assessing the physicochemical properties of this compound, crucial for its development as a potential therapeutic agent. All quantitative data from these studies are summarized, and detailed experimental workflows and relevant biological pathways are visualized to facilitate understanding and reproducibility.

Introduction

This compound is a synthetic small molecule inhibitor of the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF). MIF is a key regulator of the innate immune system, and its overexpression is associated with a variety of inflammatory diseases. By targeting MIF, this compound presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, sepsis, and certain types of cancer. The protocols outlined herein are essential for characterizing the solubility and stability of this compound, which are critical parameters for its formulation and clinical application.

Signaling Pathway of MIF Inhibition by this compound

The therapeutic effect of this compound is achieved through the inhibition of the MIF signaling pathway. A simplified representation of this pathway and the point of intervention by this compound is provided below.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binds ERK ERK CD74->ERK Activates Akt Akt CD74->Akt Activates NFkB NF-κB ERK->NFkB Akt->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation Promotes VP4509 This compound VP4509->MIF Inhibits

Caption: MIF signaling pathway and this compound inhibition.

Solubility and Stability Data

The aqueous solubility and stability of this compound were assessed under various conditions. The results are summarized in the tables below.

Aqueous Solubility of this compound
Solvent System (at 25°C)Solubility (µg/mL)Solubility (mM)Method
Deionized Water15.8 ± 1.20.04Thermodynamic
Phosphate-Buffered Saline (PBS) pH 7.425.3 ± 2.50.07Thermodynamic
5% DMSO / 95% PBS189.6 ± 15.70.52Kinetic
10% Ethanol / 90% Water125.4 ± 9.80.34Kinetic
Stability of this compound in Solution
ConditionIncubation Time (hours)Remaining this compound (%)Degradants Detected
PBS pH 7.4 at 37°C2498.5 ± 1.1None
PBS pH 7.4 at 37°C4895.2 ± 2.3Minor peak at RRT 1.2
0.1 M HCl at 37°C2485.1 ± 3.5Major peak at RRT 0.8
0.1 M NaOH at 37°C2472.4 ± 4.1Multiple degradation products
3% H₂O₂ at 25°C2465.8 ± 5.2Significant oxidative degradants

Experimental Protocols

Detailed protocols for the solubility and stability experiments are provided below.

Thermodynamic Solubility Protocol

This protocol determines the equilibrium solubility of this compound.

Thermodynamic_Solubility_Workflow A Add excess this compound to solvent B Equilibrate at 25°C for 24h with constant agitation A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Analyze concentration by HPLC-UV D->E

Caption: Thermodynamic solubility experimental workflow.

Methodology:

  • Add an excess amount of solid this compound to the selected aqueous solvent in a glass vial.

  • Seal the vial and place it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • Following incubation, centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant, ensuring no solid material is transferred.

  • Determine the concentration of this compound in the supernatant using a validated HPLC-UV method.

Kinetic Solubility Protocol

This protocol measures the solubility of this compound from a DMSO stock solution.

Kinetic_Solubility_Workflow A Prepare 10 mM this compound stock in 100% DMSO B Add stock solution to aqueous buffer (e.g., PBS) A->B C Incubate at room temperature for 2 hours B->C D Measure turbidity (nephelometry) or analyze supernatant post-centrifugation C->D E Determine highest concentration without precipitation D->E

Caption: Kinetic solubility experimental workflow.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add the stock solution to the desired aqueous buffer to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate and analyze the supernatant concentration by HPLC-UV.

  • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Solution Stability Protocol (Forced Degradation)

This protocol evaluates the stability of this compound under stress conditions.

Stability_Testing_Workflow A Prepare 1 mg/mL solution of this compound in PBS (pH 7.4) B Aliquot and expose to stress conditions: Acid (0.1M HCl), Base (0.1M NaOH), Oxidative (3% H₂O₂) A->B C Incubate at specified temperature for a defined time period (e.g., 24h) B->C D Neutralize acid/base samples C->D E Analyze by HPLC-UV to determine % remaining this compound and detect degradants D->E

Caption: Forced degradation stability testing workflow.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., PBS pH 7.4).

  • Aliquot the solution into separate vials for each stress condition:

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Control: Add an equal volume of the initial solvent.

  • Incubate all samples at the specified temperature (e.g., 37°C) for 24 hours.

  • After incubation, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining percentage of this compound and identify any degradation products.

Conclusion

The data and protocols presented in these application notes provide a foundational understanding of the solubility and stability characteristics of this compound. The compound exhibits low aqueous solubility, which can be improved with the use of co-solvents. This compound is relatively stable at physiological pH but is susceptible to degradation under acidic, basic, and oxidative stress conditions. These findings are critical for guiding the formulation development and defining appropriate storage and handling conditions for this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncolytic virotherapy is an emerging and promising modality in cancer treatment. This approach utilizes naturally occurring or genetically modified viruses that selectively replicate in and lyse cancer cells, while sparing normal, healthy cells. Vesicular stomatitis virus (VSV) has emerged as a leading platform for oncolytic virus development due to its rapid replication cycle, potent lytic activity, and the low prevalence of pre-existing immunity in the human population.[1][2][3][4] This document provides recommended controls and detailed protocols for the preclinical evaluation of a VSV-based oncolytic agent, exemplified by VP-4509.

Mechanism of Action of Oncolytic VSV

The oncolytic selectivity of VSV is largely attributed to the defective interferon (IFN) signaling pathways present in many cancer cells.[1] In normal cells, viral infection triggers a robust IFN response, leading to an antiviral state that inhibits viral replication. However, in cancer cells with impaired IFN signaling, VSV can replicate unchecked, leading to cell lysis and the release of progeny virions that can infect and destroy neighboring cancer cells.[1][5] Furthermore, the lytic cell death induced by oncolytic viruses can stimulate an anti-tumor immune response by releasing tumor-associated antigens and danger-associated molecular patterns (DAMPs).[6][7][8]

Recommended Controls for In Vitro and In Vivo Experiments

To ensure the scientific rigor and reproducibility of experiments involving VSV-based oncolytic agents, a comprehensive set of controls is essential.

Control Type Purpose Application
Mock-Infected Cells/Animals To serve as a baseline for cell viability, tumor growth, and immune status in the absence of viral infection.In all in vitro and in vivo experiments.
Heat-Inactivated (HI) Virus To control for any non-replicative effects of the viral preparation, such as the host immune response to viral proteins.[5]In all in vitro and in vivo experiments.
UV-Inactivated Virus Similar to heat-inactivated virus, to control for effects of viral components independent of replication.Alternative to heat-inactivation for in vitro and in vivo studies.
Non-Oncolytic (Wild-Type) VSV To assess the oncolytic selectivity of the engineered virus. This should be used with caution due to potential pathogenicity.Primarily in comparative in vitro cytotoxicity assays with a panel of cancer and normal cells.
Normal (Non-Cancerous) Cells To evaluate the safety and selectivity of the oncolytic virus. A panel of normal primary cells or cell lines should be included.In vitro cytotoxicity and viral replication assays.
Vehicle Control To control for any effects of the formulation buffer used to deliver the virus.In all in vivo experiments.
Positive Control (Standard-of-Care) To benchmark the efficacy of the oncolytic virus against a clinically relevant therapeutic agent for the specific cancer type.In vivo efficacy studies.

Key Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the oncolytic potency and selectivity of the VSV-based agent in a panel of cancer and normal cell lines.

Methodology:

  • Cell Plating: Seed cancer and normal cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Virus Infection: The following day, infect the cells with a serial dilution of the oncolytic VSV (e.g., multiplicity of infection (MOI) ranging from 0.001 to 10). Include mock-infected and heat-inactivated virus controls.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At 24, 48, and 72 hours post-infection, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each cell line to quantify the oncolytic potency.

Viral Replication Assay (TCID50)

Objective: To quantify the replication of the oncolytic VSV in cancer and normal cells.

Methodology:

  • Infection: Infect a monolayer of cancer and normal cells in 6-well plates with the oncolytic VSV at a low MOI (e.g., 0.01).

  • Supernatant Collection: At various time points post-infection (e.g., 0, 8, 16, 24, 36, and 48 hours), collect the cell culture supernatant.

  • Serial Dilution: Perform a 10-fold serial dilution of the collected supernatants.

  • TCID50 Assay: Add the dilutions to a 96-well plate of permissive indicator cells (e.g., Vero cells).

  • CPE Observation: After 3-5 days of incubation, assess the cytopathic effect (CPE) in each well.

  • Calculation: Calculate the 50% tissue culture infective dose (TCID50) per mL using the Reed-Muench method.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the oncolytic VSV in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: (1) Vehicle control, (2) Heat-inactivated virus, (3) Oncolytic VSV. Administer the treatment via intratumoral or intravenous injection.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Survival Analysis: Monitor animal survival and record the date of euthanasia due to tumor burden or other humane endpoints.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., ANOVA). Generate Kaplan-Meier survival curves and perform log-rank analysis.

Visualizations

VSV_Signaling_Pathway cluster_cell Host Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fusion Fusion and Uncoating Replication Viral Replication (RNA Synthesis & Protein Production) Fusion->Replication Assembly Virion Assembly Replication->Assembly IFN_Response Interferon Response (Blocked in Cancer Cells) Replication->IFN_Response Induces Lysis Cell Lysis & Virion Release Assembly->Lysis IFN_Response->Replication Inhibits VSV VSV Virion Receptor Cell Surface Receptor (e.g., LDLR) VSV->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Endocytosis->Fusion

Caption: Signaling pathway of Vesicular Stomatitis Virus (VSV) entry, replication, and oncolysis in a host cell.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (Cancer vs. Normal Cells) Selectivity Determine Oncolytic Selectivity & Potency Cytotoxicity->Selectivity Replication Viral Replication Assay (TCID50) Replication->Selectivity Xenograft Xenograft Tumor Model Establishment Selectivity->Xenograft Proceed if selective & potent Treatment Treatment with this compound (IT or IV) Xenograft->Treatment Efficacy Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy Biodistribution Biodistribution & Shedding Studies Treatment->Biodistribution Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Preclinical experimental workflow for the evaluation of a VSV-based oncolytic agent like this compound.

References

Troubleshooting & Optimization

troubleshooting VP-4509 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VP-4509, a selective inhibitor of Kinase Z (KZ). This resource provides troubleshooting guidance, experimental protocols, and performance data to help researchers and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: Why am I not observing the expected inhibitory effect of this compound on my cells?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Solubility: this compound is soluble in DMSO. Ensure your stock solution is fully dissolved before preparing final dilutions in your culture medium. Precipitates can lead to inaccurate dosing.

  • Dosage and Incubation Time: The optimal concentration and treatment duration can vary significantly between cell lines.[1][2] It is recommended to perform a dose-response experiment (e.g., from 10 nM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.[1][3][4]

  • Cell Line Specificity: The effect of this compound is dependent on the expression and activity of its target, Kinase Z. Verify that your chosen cell line expresses KZ and that the pathway is active under your experimental conditions.

  • Reagent Stability: Ensure the this compound compound has been stored correctly as per the datasheet to maintain its activity.[1]

Q2: My Western blot results for downstream targets like phosphorylated MEK/ERK are inconsistent or show no change after this compound treatment. What should I do?

A2: Western blotting for phosphorylated proteins requires special care due to the labile nature of phosphate groups.[5][6]

  • Sample Preparation is Critical: Lyse cells on ice with buffers containing freshly added phosphatase and protease inhibitors to prevent dephosphorylation and protein degradation.[7]

  • Use the Right Blocking Buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background.[7][8] Use Bovine Serum Albumin (BSA) or other protein-free blockers instead.[7]

  • Buffer Choice: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS) for all wash steps and antibody dilutions, as phosphate ions can interfere with the binding of some phospho-specific antibodies.[7][8]

  • Total Protein Control: Always probe the same membrane for the corresponding total protein (e.g., total MEK or total ERK) after detecting the phosphorylated form.[7][8] This serves as a loading control and confirms that changes in the phospho-signal are not due to variations in the total amount of protein.[8]

  • Sufficient Protein Loading: Phosphorylated proteins are often low in abundance.[5][6] You may need to load more total protein than you would for a non-phosphorylated target to get a clear signal.[8]

Q3: I am seeing high variability in my cell viability assay results. How can I improve consistency?

A3: High variability in cell-based assays can stem from several sources.[3][9]

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors or clumps of cells can lead to uneven cell numbers across wells.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It is good practice to avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[3]

  • Assay Timing: For metabolic assays like MTT or MTS, the incubation time with the reagent is critical. Ensure this time is consistent across all plates and experiments.

  • Compound Interference: At high concentrations, some compounds can interfere with the chemistry of viability assays. Run a control plate with the compound in cell-free media to check for any direct interaction with the assay reagents.

Q4: How do I confirm that the effects I'm seeing are due to inhibition of Kinase Z and not off-target effects?

A4: Demonstrating on-target activity is a crucial step.

  • Use Orthogonal Inhibitors: Compare the effects of this compound with other known inhibitors of the same pathway that have different chemical structures and off-target profiles.[10]

  • Rescue Experiments: If possible, use a constitutively active downstream effector (e.g., active MEK) to see if it can "rescue" the phenotype caused by this compound.

  • Direct Target Engagement: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that this compound is binding to Kinase Z inside the cell.[10]

  • Kinase Profiling: To understand the selectivity of this compound, it can be screened against a panel of other kinases in vitro.[10]

Quantitative Data & Performance Metrics

The following tables summarize the performance of this compound in key assays.

Table 1: In Vitro Kinase Inhibition

Target IC50 (nM) Assay Conditions
Kinase Z (Wild-Type) 15.2 10 µM ATP, 30°C, 60 min incubation
Kinase A (Control) > 10,000 10 µM ATP, 30°C, 60 min incubation
Kinase B (Control) > 10,000 10 µM ATP, 30°C, 60 min incubation

IC50 values represent the concentration of this compound required to inhibit 50% of kinase activity. Values are highly dependent on assay conditions, particularly ATP concentration.[11][12][13]

Table 2: Cellular Potency in KZ-Dependent Cell Lines

Cell Line Assay Type EC50 (nM)
Cell Line A (High KZ expression) p-ERK Western Blot 45.5
Cell Line A (High KZ expression) MTT (72 hr) 120.8
Cell Line B (Low KZ expression) MTT (72 hr) > 25,000

EC50 is the concentration that gives a half-maximal response in a cellular context.

Table 3: Recommended Antibody Dilutions for Western Blotting

Antibody Supplier Catalog # Recommended Dilution (with 5% BSA in TBST)
Phospho-MEK1/2 (Ser217/221) Example Corp. AB-123 1:1000
Total MEK1/2 Example Corp. AB-456 1:1000
Phospho-p44/42 MAPK (Erk1/2) Example Corp. AB-789 1:2000
Total p44/42 MAPK (Erk1/2) Example Corp. AB-012 1:1000
GAPDH Example Corp. AB-345 1:5000

Always optimize antibody concentrations for your specific experimental setup.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Kinase Assay

This protocol outlines a method for measuring the direct inhibitory effect of this compound on recombinant Kinase Z activity.[14][15][16]

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • This compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO, starting from 1 mM.

    • ATP Solution: Prepare a working solution of ATP in kinase buffer. The final concentration should be at or near the Kₘ for the specific kinase.[14]

    • Substrate: Prepare a solution of the appropriate peptide or protein substrate for Kinase Z in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of Kinase Z solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]

    • Initiate the reaction by adding 10 µL of the ATP/Substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the signal (e.g., ADP-Glo™, Luminescence) according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-ERK (p-ERK)

This protocol details the detection of changes in the phosphorylation status of ERK, a downstream target of the Kinase Z pathway.[5][7]

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[7]

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibody against p-ERK (see Table 3 for dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[8]

  • Stripping and Reprobing (Optional):

    • To detect total ERK, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][17]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the log concentration of this compound to determine the EC50 value.

Diagrams: Pathways & Workflows

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF KZ Kinase Z RAF->KZ MEK MEK KZ->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocates & Activates Proliferation Cell Proliferation & Survival TF->Proliferation Regulates VP4509 This compound VP4509->KZ Inhibits experimental_workflow start Start: Hypothesis This compound inhibits KZ invitro Step 1: In Vitro Kinase Assay (Protocol 1) start->invitro invitro_q Does this compound inhibit recombinant KZ? invitro->invitro_q cellular Step 2: Cellular Assay (Western Blot for p-ERK) (Protocol 2) invitro_q->cellular Yes stop Re-evaluate Hypothesis or Compound invitro_q->stop No cellular_q Does this compound inhibit KZ pathway in cells? cellular->cellular_q phenotype Step 3: Phenotypic Assay (Cell Viability - MTT) (Protocol 3) cellular_q->phenotype Yes cellular_q->stop No phenotype_q Does pathway inhibition reduce cell viability? phenotype->phenotype_q end Conclusion: This compound is a potent and cell-active KZ inhibitor phenotype_q->end Yes phenotype_q->stop No troubleshooting_western start Problem: No/Weak Phospho-Signal on Western Blot q1 Did you include phosphatase inhibitors? start->q1 sol1 Action: Re-do lysis with fresh inhibitors. q1->sol1 No q2 Did you use milk for blocking? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Switch to BSA or protein-free blocker. q2->sol2 Yes q3 Is total protein (loading control) visible? q2->q3 No a2_yes Yes a2_no No sol3 Action: Troubleshoot protein transfer or increase load. q3->sol3 No end_ok Action: Check antibody dilution or activity. q3->end_ok Yes a3_yes Yes a3_no No

References

Technical Support Center: Optimizing VP-4509 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of VP-4509 for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range for a dose-response curve would be from 1 nM to 100 µM, with logarithmic dilutions. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q2: How can I minimize variability in my assay results?

A2: Assay variability can be minimized by carefully controlling several factors.[1][2] Key considerations include:

  • Consistent Cell Handling: Use cells with a low passage number and ensure consistent cell seeding density.[2]

  • Proper Plate Selection: Use appropriate microtiter plates for your assay type (e.g., black plates for fluorescence to reduce background).[3]

  • Minimized Edge Effects: Edge effects, where wells on the perimeter of a plate behave differently, can be mitigated by not using the outer wells for experimental data or by filling them with a buffer or media to create a more uniform environment.[4][5]

  • Reagent Quality: Ensure all reagents, including media and the compound itself, are of high quality and stored correctly to prevent degradation.[6]

Q3: My cells are showing high background signal. What could be the cause?

A3: High background signal can stem from several sources:

  • Autofluorescence: Cellular components and media containing phenol red can cause autofluorescence.[3] Using phenol red-free media and red-shifted dyes can help.[3]

  • Reagent Contamination: Contamination in your reagents or cell culture, such as mycoplasma, can lead to aberrant signals.[2]

  • Reader Settings: Improperly configured plate reader settings, such as gain and exposure time, can contribute to high background.

Troubleshooting Guides

Problem 1: High variability between replicate wells.

High variability between replicates can compromise the reliability of your results. Follow this guide to troubleshoot the issue.

Troubleshooting Steps:

  • Check Cell Seeding: Ensure a uniform, single-cell suspension before plating to avoid clumps and uneven cell distribution.

  • Pipetting Technique: Verify the accuracy and consistency of your pipetting, especially for small volumes.

  • Mixing: Ensure the compound is thoroughly mixed with the media in each well.

  • Incubation Conditions: Check for temperature and CO2 gradients within the incubator that could affect cell growth differently across the plate.[4]

Problem 2: No dose-response curve observed.

If you do not observe a typical sigmoidal dose-response curve, consider the following potential issues.

Troubleshooting Steps:

  • Concentration Range: The effective concentration of this compound might be outside the tested range. Consider testing a wider range of concentrations.

  • Compound Solubility: this compound may have poor solubility in your assay medium. Ensure it is fully dissolved. The use of a solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4]

  • Incubation Time: The chosen incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to determine the optimal endpoint.[1]

  • Assay Sensitivity: The assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive detection method or a different assay principle.

Experimental Protocols

Protocol: Determining IC50 of this compound using a Resazurin-based Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • After incubation, add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF7Resazurin Viability485.2
A549Apoptosis (Caspase-3)2412.8
HepG2Cytotoxicity (LDH)4825.1

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_culture Cell Culture start->cell_culture seed_plate Seed 96-well Plate cell_culture->seed_plate prepare_dilutions Prepare this compound Dilutions seed_plate->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells add_reagent Add Assay Reagent treat_cells->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data end_node End analyze_data->end_node

Caption: A generalized workflow for determining the optimal concentration of this compound.

Troubleshooting_High_Variability start High Variability Observed check_seeding Is cell seeding uniform? start->check_seeding check_pipetting Is pipetting accurate? check_seeding->check_pipetting Yes solution_seeding Optimize cell suspension and seeding technique. check_seeding->solution_seeding No check_mixing Is compound mixed well? check_pipetting->check_mixing Yes solution_pipetting Calibrate pipettes and refine technique. check_pipetting->solution_pipetting No check_incubator Are incubator conditions stable? check_mixing->check_incubator Yes solution_mixing Ensure thorough mixing before and after adding to wells. check_mixing->solution_mixing No solution_incubator Monitor and stabilize incubator environment. check_incubator->solution_incubator No end_node Problem Resolved check_incubator->end_node Yes solution_seeding->end_node solution_pipetting->end_node solution_mixing->end_node solution_incubator->end_node

Caption: A troubleshooting guide for high variability in assay results.

References

Technical Support Center: Mitigating Off-Target Effects of VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated for a hypothetical small molecule inhibitor, designated "VP-4509." The information provided is based on general principles and strategies for addressing off-target effects of kinase inhibitors and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: How can I determine the off-target profile of this compound?

A2: A combination of computational and experimental methods is recommended. In silico approaches can predict potential off-target interactions by screening the compound against large databases of protein structures.[1][2] Experimental techniques such as high-throughput kinase profiling and cellular thermal shift assays (CETSA) can then be used to empirically validate these predictions.[1]

Q3: What are some initial strategies to minimize off-target effects when designing my experiments with this compound?

A3: Several strategies can be employed from the outset:

  • Use the lowest effective concentration: Titrate this compound to determine the minimum concentration required for the desired on-target effect.[1]

  • Employ structurally distinct inhibitors: Use multiple inhibitors with different chemical structures that target the same protein to confirm that the observed phenotype is not due to a shared off-target effect.[1][3]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[1][4]

  • Perform control experiments: Always include negative controls (vehicle only) and positive controls (a well-characterized inhibitor for the same target) in your experiments.[1]

Troubleshooting Guides

Problem 1: My experimental results with this compound are inconsistent with its known on-target activity.

This could be due to off-target effects. The following decision tree can guide your troubleshooting process.

G A Inconsistent results observed B Validate with a secondary, structurally distinct inhibitor targeting the same protein A->B F Perform a dose-response curve with this compound A->F J Conduct a rescue experiment with an inhibitor-resistant target mutant A->J C Does the secondary inhibitor recapitulate the phenotype? B->C D Yes: Phenotype is likely on-target. C->D Yes E No: Phenotype is likely due to an off-target effect of this compound. C->E No G Does the effect correlate with the on-target IC50? F->G H Yes: Suggests on-target activity. G->H Yes I No: Suggests off-target activity or complex dose-response. G->I No K Is the phenotype reversed? J->K L Yes: Confirms on-target mechanism. K->L Yes M No: Strongly suggests off-target effects. K->M No

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: this compound is showing unexpected cellular toxicity.

Unexpected toxicity can often be attributed to off-target effects.

Observation Potential Cause Recommended Next Steps
High level of cell death at concentrations close to the on-target IC50.This compound may be engaging with off-targets that regulate essential cellular processes.[3]1. Lower the inhibitor concentration: Determine the minimal concentration required for on-target inhibition.[3]2. Conduct a cell viability assay across multiple cell lines to check for cell-type specificity.[1]3. Run a broad off-target screen (e.g., kinase panel) to identify potential unintended targets mediating toxicity.[1]
Toxicity is observed only in specific cell lines.The off-target may be uniquely expressed or essential in those cell lines.1. Analyze cellular pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1]2. Compare gene expression profiles between sensitive and resistant cell lines to identify potential off-target candidates.
Problem 3: Western blot results show unexpected changes in a signaling pathway.

This guide provides troubleshooting steps for unexpected Western blot results when studying signaling pathways affected by this compound.

Observation Potential Interpretation Recommended Next Steps
No change in phosphorylation of the direct downstream substrate of the target kinase.- this compound is not cell-permeable.- The concentration of this compound is too low.- The target kinase is not active in your cell line.- Confirm cell permeability using a cellular target engagement assay (e.g., CETSA).- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression and basal activity of the target kinase in your cell line.
Phosphorylation of a downstream component in a parallel pathway is affected.This compound has an off-target in that parallel pathway.- Consult your kinase profiling data to identify potential off-targets in the affected pathway.- Use a specific inhibitor for the suspected off-target to confirm this finding.
Increased phosphorylation of an upstream kinase in the same pathway.Disruption of a negative feedback loop.- Investigate the literature for known feedback mechanisms in your signaling pathway.- Perform a time-course experiment to observe the dynamics of pathway activation.

Quantitative Data Interpretation

Table 1: Interpreting Kinase Profiling Data for this compound

This table will help you analyze the results from a kinase profiling assay for this compound.

Observation Potential Interpretation Recommended Next Steps
A single, potent off-target is identified.The observed phenotype could be primarily driven by this off-target.- Confirm the expression and activity of this off-target in your experimental system.- Use a specific inhibitor for this off-target to see if it phenocopies the effect of this compound.- Perform a knockdown (e.g., siRNA or shRNA) of the off-target and see if it abrogates the effect of this compound.
Multiple, less potent off-targets are identified.The phenotype may be a result of the combined effect of inhibiting multiple off-targets (polypharmacology).- Analyze the known functions of the off-target kinases to see if they converge on the observed phenotype.- Consider if the off-targets are in the same or parallel signaling pathways.
No significant off-targets are identified at concentrations that produce the phenotype.The phenotype may be due to a non-kinase off-target, a metabolite of this compound, or indirect effects.- Consider broader off-target screening panels (e.g., GPCRs, ion channels).- Investigate the metabolic stability of this compound in your system.

Experimental Protocols

Protocol 1: Radiometric Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific substrate for each kinase

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Method:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

G A Prepare serial dilutions of this compound C Add this compound or vehicle control A->C B Add kinase, substrate, and buffer to plate B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Transfer to filter plate and wash F->G H Measure radioactivity G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for a radiometric kinase profiling assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • Western blotting or mass spectrometry equipment

Method:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.[3]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]

  • Lysis and Centrifugation: Lyse the cells and centrifuge the samples to pellet the aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[1] A shift in the thermal stability of the target protein upon this compound treatment indicates binding.

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be affected by this compound and its potential off-targets.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Kinase B Substrate A A->B C Phenotype 1 B->C D Off-Target Kinase E Substrate B D->E F Phenotype 2 (e.g., Toxicity) E->F VP4509 This compound VP4509->A Inhibition (On-Target) VP4509->D Inhibition (Off-Target)

Caption: Hypothetical signaling pathways affected by this compound.

References

Technical Support Center: Improving In Vivo Bioavailability of VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the investigational compound VP-4509, a representative Biopharmaceutics Classification System (BCS) Class II compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway with significant therapeutic potential. However, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility. This poor solubility is a primary limiting factor for its oral absorption, leading to low and variable bioavailability in vivo. Enhancing its solubility and dissolution rate is crucial for achieving therapeutic concentrations in preclinical and clinical studies.[1][2]

Q2: What are the initial steps to consider when formulating this compound for in vivo studies?

A2: For initial in vivo screening of a poorly soluble compound like this compound, the primary goal is to ensure adequate exposure to assess its pharmacological effects. Simple formulation approaches are often the first choice. These can include:

  • Suspensions: Utilizing a suspending agent in an aqueous vehicle. Micronization of the drug particle can be beneficial.

  • Solutions in non-aqueous vehicles: Using co-solvents or lipid-based systems to dissolve the compound.

  • Amorphous solid dispersions: Creating a higher energy, more soluble form of the drug.

The choice of the initial formulation strategy often depends on the physicochemical properties of this compound and the intended route of administration.

Q3: How do I interpret highly variable plasma concentrations of this compound in my animal studies?

A3: High variability in plasma concentrations is a common issue for poorly soluble drugs.[3] Several factors can contribute to this:

  • Inconsistent dissolution: The drug may not dissolve uniformly in the gastrointestinal tract of different animals.

  • Food effects: The presence or absence of food can significantly alter the gastrointestinal environment and affect drug absorption.

  • First-pass metabolism: If the drug is a substrate for metabolic enzymes in the gut wall or liver, variations in enzyme activity among animals can lead to variable exposure.

  • Formulation instability: The formulation may not be physically stable, leading to inconsistent dosing.

Addressing these potential causes through formulation optimization and standardized experimental conditions is essential.

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Exposure of this compound After Oral Dosing

This is a common challenge with BCS Class II compounds. The following steps can help troubleshoot and improve systemic exposure.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility 1. Particle Size Reduction: Micronize or nanosize the this compound powder. 2. Formulate as a Solid Dispersion: Create an amorphous solid dispersion with a suitable polymer. 3. Utilize Co-solvents: Prepare a solution using a mixture of water-miscible organic solvents.[2][4]Smaller particles have a larger surface area, which can increase the dissolution rate.[1] Amorphous forms are more soluble than crystalline forms. Co-solvents can increase the solubility of hydrophobic drugs.[4]
Inadequate dissolution rate 1. Incorporate Surfactants: Add a surfactant to the formulation to improve wetting and dissolution.[4] 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).[5][6]Surfactants reduce the surface tension between the drug particles and the dissolution medium.[4] SEDDS can form fine emulsions in the gut, increasing the surface area for absorption.[5]
First-pass metabolism 1. In Vitro Metabolism Studies: Use liver microsomes to determine the metabolic stability of this compound.[7] 2. Co-administration with Inhibitors: If metabolism is a major issue, consider co-dosing with a known inhibitor of the relevant metabolic enzymes in preclinical models.Understanding the metabolic fate of the compound is crucial.[7] This can help determine if poor exposure is due to metabolism rather than just poor absorption.

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

Objective: To prepare a simple suspension of micronized this compound for initial in vivo pharmacokinetic studies.

Materials:

  • This compound (micronized)

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water

  • 0.1% (w/v) Tween 80

  • Mortar and pestle

  • Stir plate and stir bar

Procedure:

  • Weigh the required amount of micronized this compound.

  • Prepare the vehicle by dissolving HPMC and Tween 80 in purified water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the suspension to a suitable container and stir for at least 30 minutes before dosing to ensure homogeneity.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated preparation.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Bioanalytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Acclimatize the animals to the experimental conditions.

  • Administer the this compound formulation via oral gavage at the desired dose.

  • Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or other appropriate site.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_decision Decision start Poorly Soluble Compound (this compound) formulation Formulation Strategy Selection (e.g., Suspension, SEDDS, Solid Dispersion) start->formulation preparation Formulation Preparation & Characterization formulation->preparation dosing Animal Dosing (Oral Gavage) preparation->dosing sampling Blood Sampling dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc decision Bioavailability Goal Met? pk_calc->decision decision->formulation No end Proceed to Efficacy Studies decision->end Yes

Caption: Workflow for improving in vivo bioavailability.

sedds_mechanism cluster_formulation Oral Administration cluster_git Gastrointestinal Tract cluster_absorption Absorption sedds SEDDS Formulation (this compound in Oil, Surfactant, Co-surfactant) emulsion Dispersion in GI Fluids to form Oil-in-Water Micro/Nanoemulsion sedds->emulsion digestion Lipid Digestion by Lipases emulsion->digestion micelles Formation of Mixed Micelles digestion->micelles absorption This compound Absorption across Enterocytes micelles->absorption circulation Entry into Systemic Circulation absorption->circulation

Caption: Mechanism of SEDDS for bioavailability enhancement.

References

VP-4509 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "VP-4509" is not available in the public domain.

Our comprehensive search for "this compound" in scientific and research databases has not yielded any specific information about an experimental compound, reagent, or technology with this designation. The search results were unrelated to any scientific or technical field.

This suggests that "this compound" may be:

  • An internal, proprietary designation not yet disclosed publicly.

  • A recently developed compound or technology that has not been published on.

  • A possible typographical error in the designation.

To better assist you, please verify the following:

  • Correct Designation: Please ensure that "this compound" is the correct and complete identifier.

  • Alternative Names: Is this product known by any other names or codes?

  • Context of Use: Can you provide any information about the scientific context? For example, the area of research (e.g., oncology, neuroscience), the type of experiment (e.g., in vitro, in vivo), or the expected biological target.

Once more specific information is available, we will be able to provide you with a detailed technical support center, including troubleshooting guides, FAQs, experimental protocols, and visualizations.

interpreting unexpected data with VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VP-4509.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of Kinase-X, a key enzyme in the Cell Proliferation Pathway Y. By inhibiting Kinase-X, this compound is designed to block downstream signaling, leading to a reduction in cell proliferation.

Q2: What are the common sources of variability in cell-based assays?

Reproducibility in cell-based assays is critical for reliable data.[1][2] Key factors that can introduce variability include cell passage number, timing of analysis, choice of detection mode, and the type of microtiter plate used.[1][2] Maintaining consistent cell culture practices and assay conditions is crucial for minimizing data variability.

Q3: How can I minimize the "edge effect" in my microplate assays?

The "edge effect," where wells on the perimeter of a microplate behave differently, is a common issue, often caused by evaporation.[3] To mitigate this, it is recommended to not use the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

Troubleshooting Guides

Unexpected Result: Higher than Expected Cell Viability

If you observe higher than expected cell viability after treatment with this compound, consider the following potential causes and troubleshooting steps.

Potential Cause Recommended Action
Compound Degradation Confirm the stability and proper storage of your this compound stock solution. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced compound efficacy.
Assay Interference Screen for potential autofluorescence or other interference from this compound with your assay reagents.[4]
Cell Line Resistance Investigate potential mechanisms of resistance in your cell line, such as mutations in the Kinase-X target or upregulation of bypass pathways.
Unexpected Result: High Variability Between Replicates

High variability between replicate wells can obscure the true effect of this compound. The following table outlines potential sources of this variability and suggested solutions.

Potential Cause Recommended Action
Inconsistent Cell Plating Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care to dispense equal volumes into each well.
Liquid Handling Errors Calibrate and verify the accuracy and precision of all pipettes and automated liquid handlers.[5]
Incubator Conditions Check for temperature and CO2 gradients within your incubator, as these can affect cell growth unevenly across the plate.[5]
Reagent Mixing Ensure thorough but gentle mixing of all reagents added to the wells.

Experimental Protocols

Protocol: Cell Proliferation Assay (MTT)

This protocol describes a common method for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the wells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

Cell_Proliferation_Pathway_Y cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase-X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression VP_4509 This compound VP_4509->Kinase_X Inhibits

Caption: Fictional Cell Proliferation Pathway Y showing the inhibitory action of this compound on Kinase-X.

Experimental_Workflow Start Start: Cell Seeding Compound_Addition Compound Addition (this compound) Start->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Readout Assay Readout (e.g., MTT) Incubation->Assay_Readout Data_Analysis Data Analysis Assay_Readout->Data_Analysis End End: Results Data_Analysis->End

Caption: A general experimental workflow for screening this compound in a cell-based assay.

Troubleshooting_Logic Unexpected_Data Unexpected Data Observed Check_Compound Verify Compound Integrity and Concentration Unexpected_Data->Check_Compound Check_Cells Assess Cell Health and Passage Number Unexpected_Data->Check_Cells Check_Assay Review Assay Protocol and Reagents Unexpected_Data->Check_Assay Check_Instrument Calibrate and Validate Instrumentation Unexpected_Data->Check_Instrument Data_OK Data Consistent? Check_Compound->Data_OK Check_Cells->Data_OK Check_Assay->Data_OK Check_Instrument->Data_OK Investigate_Biology Investigate Biological Cause (e.g., Resistance) Data_OK->Investigate_Biology Yes Resolve_Technical Resolve Technical Issue Data_OK->Resolve_Technical No

Caption: A logical workflow for troubleshooting unexpected data when working with this compound.

References

how to prevent VP-4509 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a generic small molecule compound, designated as "VP-4509," to address the core requirements of this request for researchers, scientists, and drug development professionals. This guide is based on established principles of small molecule stability and degradation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that users might encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in solution?

A1: The most common indicators of this compound degradation in solution include:

  • Color Change: A noticeable change in the color of the solution can signify chemical degradation.

  • Precipitation or Cloudiness: This may indicate that this compound or its degradants are precipitating out of solution, suggesting poor stability or solubility under the current conditions.

  • Decrease in Concentration: A time-dependent decrease in the measured concentration of this compound is a direct indication of degradation.

  • Changes in Chromatographic Profile: When analyzing the sample by techniques like HPLC, the appearance of new peaks or a change in the shape or retention time of the main this compound peak suggests the formation of degradation products.[1]

  • Loss of Biological Activity: A reduction in the expected biological effect of this compound in your assays is a critical sign of instability.[1]

Q2: How should I store my stock solutions of this compound to minimize degradation?

A2: Proper storage is crucial for maintaining the integrity of this compound. Follow these guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified.

  • Protection from Light: If this compound is light-sensitive, store it in amber vials or wrap the container in aluminum foil to prevent photodegradation.[1][2]

  • Inert Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Aliquotting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Q3: I am observing unexpected results in my cell-based assays with this compound. Could this be related to compound instability?

A3: Yes, compound instability can significantly impact experimental results. Degradation of this compound can lead to a lower effective concentration of the active compound, resulting in reduced or no biological effect. Additionally, degradation products could potentially have their own biological activities or interfere with the assay, leading to confounding results. It is crucial to ensure the stability of this compound under your specific assay conditions (e.g., media, temperature, incubation time).

Q4: Can the buffer I'm using affect the stability of this compound?

A4: Absolutely. Buffer components can influence the stability of small molecules. For instance, certain buffers can catalyze degradation pathways.[3] It is advisable to test the stability of this compound in different buffer systems at your desired pH to identify the most suitable one for your experiments.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution

Possible Cause Troubleshooting Steps
Poor Solubility Gently warm the solution and vortex or sonicate to aid dissolution. For future preparations, consider using a different solvent or preparing a lower concentration stock solution.
pH Shift Upon Freezing For buffered solutions, be aware that pH can shift during freezing. Test alternative buffer systems that are more stable at your storage temperature.[1]
"Salting Out" High salt concentrations in your buffer can decrease the solubility of your compound. Consider reducing the salt concentration if possible.[2]

Issue 2: Rapid Loss of this compound Activity in Aqueous Solutions

Possible Cause Troubleshooting Steps
Hydrolysis Prepare fresh solutions before each experiment. Maintain solutions at a lower temperature (2-8°C) during use. Adjust the pH of the solution to a range where this compound is more stable, typically between pH 4 and 8 for many compounds.[2]
Oxidation If this compound is susceptible to oxidation, consider adding antioxidants to your buffer system (if compatible with your assay). Prepare solutions under an inert atmosphere.[1]
Photodegradation Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study is designed to identify the primary degradation pathways of this compound by exposing it to various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.

    • Control Sample: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the acid and base hydrolysis samples at 60°C for 24 hours.

    • Keep the oxidation sample at room temperature for 24 hours.

    • Place the thermal degradation sample in an oven at 80°C for 24 hours.

    • Expose the photolytic degradation sample to UV light (e.g., 254 nm) for 24 hours.

    • Keep the control sample at room temperature, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and quantify any degradation products that are formed.

Data Presentation

Table 1: Forced Degradation of this compound

Stress Condition % this compound Remaining after 24h Major Degradation Products (Peak Area %)
Control 99.5Not Detected
0.1 M HCl, 60°C 65.2DP1 (20.1%), DP2 (14.7%)
0.1 M NaOH, 60°C 42.8DP3 (35.5%), DP4 (21.7%)
3% H₂O₂, RT 88.1DP5 (11.9%)
80°C 92.5DP1 (7.5%)
UV Light (254 nm) 78.9DP6 (15.3%), DP7 (5.8%)

DP = Degradation Product; RT = Room Temperature

Table 2: Stability of this compound in Solution under Different Storage Conditions

Storage Condition Solvent % this compound Remaining after 30 days
-80°C DMSO99.8
-20°C DMSO98.5
4°C DMSO91.2
Room Temperature DMSO75.4
-20°C Ethanol97.9
4°C Ethanol88.7

Visualizations

VP4509 This compound (Active Compound) Degradation Degradation Pathways Hydrolysis Hydrolysis (H₂O, Acid/Base) Degradation->Hydrolysis Oxidation Oxidation (O₂, Peroxides) Degradation->Oxidation Photolysis Photolysis (Light) Degradation->Photolysis Degradants Inactive/Altered Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants start Suspected this compound Degradation visual Visual Inspection: Color Change, Precipitate? start->visual hplc HPLC Analysis: New Peaks, Reduced Area? visual->hplc confirm Degradation Confirmed hplc->confirm storage Review Storage: Temp, Light, Freeze-Thaw? confirm->storage solution Review Solution Prep: pH, Buffer, Solvent? confirm->solution forced Perform Forced Degradation Study confirm->forced Identify Pathway optimize Optimize Conditions: Storage, Buffer, Handling storage->optimize solution->optimize forced->optimize end Stable Experiment optimize->end

References

Technical Support Center: Overcoming Resistance to VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with VP-4509. The following resources are designed to help overcome cellular resistance to this novel proteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a proteasome inhibitor. It functions by blocking the catalytic activity of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to an accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to proteasome inhibitors like this compound can arise from several molecular changes within the cancer cells. Key mechanisms include:

  • Upregulation of Proteasome Subunits: Cells may increase the expression of the proteasome subunits, effectively diluting the inhibitory effect of the drug.[1]

  • Mutations in Proteasome Subunits: Specific mutations in the catalytic β-subunits of the proteasome can prevent this compound from binding effectively.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[2]

  • Activation of Alternative Protein Degradation Pathways: Cells can compensate for proteasome inhibition by upregulating alternative pathways like autophagy to clear protein aggregates.[2]

  • Alterations in Pro-survival Signaling Pathways: Activation of pro-survival pathways, such as the NF-κB pathway, can counteract the apoptotic signals induced by this compound.[2]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in my cell line.

This is a common indication of acquired resistance. The following steps can help you identify the underlying cause and potential solutions.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Potential Solutions start Decreased Cell Death with this compound Treatment exp1 Western Blot for Proteasome Subunits & P-gp start->exp1 exp2 Sequencing of Proteasome Subunit Genes start->exp2 exp3 Autophagy Flux Assay (e.g., LC3-II turnover) start->exp3 exp4 Signaling Pathway Analysis (e.g., NF-κB activation) start->exp4 sol1 Co-treatment with P-gp Inhibitor (e.g., Verapamil) exp1->sol1 If P-gp is upregulated sol4 Consider Next-Generation Proteasome Inhibitor exp2->sol4 If mutations are present sol2 Co-treatment with Autophagy Inhibitor (e.g., Chloroquine) exp3->sol2 If autophagy is increased sol3 Co-treatment with NF-κB Inhibitor (e.g., BAY 11-7082) exp4->sol3 If NF-κB is activated

Caption: Troubleshooting workflow for investigating and overcoming acquired resistance to this compound.

Experimental Protocols:

  • Western Blot for P-glycoprotein (P-gp):

    • Lyse both sensitive and resistant cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against P-gp (e.g., clone F4) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Rhodamine 123 Accumulation Assay for P-gp Activity:

    • Culture sensitive and resistant cells in 96-well plates.

    • Pre-treat cells with a P-gp inhibitor (e.g., verapamil) or vehicle control for 1 hour.

    • Add Rhodamine 123 (a P-gp substrate) to all wells and incubate for 30-60 minutes.

    • Wash the cells with cold PBS to remove extracellular dye.

    • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).

    • Expected Outcome: Resistant cells will show lower Rhodamine 123 accumulation, which can be reversed by the P-gp inhibitor.

Issue 2: Intrinsic resistance to this compound in a new cell line.

Some cell lines may exhibit inherent resistance to proteasome inhibitors. Combination therapies can often overcome this.

Signaling Pathways Involved in Intrinsic Resistance

G cluster_0 Pro-Survival Signaling cluster_1 Cellular Response PI3K PI3K/AKT Pathway Survival Cell Survival PI3K->Survival MEK MEK/ERK Pathway Proliferation Proliferation MEK->Proliferation NFkB NF-κB Pathway NFkB->Survival VP4509 This compound Survival->VP4509 Inhibits Proliferation->VP4509 Inhibits Apoptosis Apoptosis VP4509->Apoptosis

Caption: Pro-survival signaling pathways that can contribute to intrinsic resistance to this compound.

Recommended Combination Therapies

Combination AgentTarget PathwayRationale
MEK/ERK Inhibitors MEK/ERKTargeting adaptive responses that lead to drug resistance.[3]
PI3K/AKT/mTOR Inhibitors PI3K/AKT/mTOROvercoming resistance by inhibiting pro-survival signaling.[3]
HDAC6 Inhibitors AutophagyBlocking the aggresome-autophagy pathway, an alternative protein degradation route.[2]
Selinexor XPO1A nuclear export inhibitor that can synergize with proteasome inhibitors.[2]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound alone and in combination with a second agent (e.g., a MEK inhibitor).

  • Incubate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate and reagents to room temperature.

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to vehicle-treated controls and calculate IC50 values.[4]

Quantitative Data Summary

Table 1: Effect of P-gp Inhibitors on Doxorubicin and Paclitaxel Efficacy in Multidrug-Resistant (MDR) Cells

This table illustrates the principle of overcoming ABC transporter-mediated resistance, a mechanism relevant to this compound.

Cell LineChemotherapeuticIC50 (µM) - AloneIC50 (µM) - With P-gp InhibitorFold Reversal
NCI/ADR-RES (MDR)Doxorubicin15.2 ± 1.80.8 ± 0.119.0
NCI/ADR-RES (MDR)Paclitaxel4.5 ± 0.50.1 ± 0.0245.0

Data adapted from studies on pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors with P-gp inhibitory activity.[5] The specific P-gp inhibitor used was pro-Si306.

Table 2: Efficacy of Combination Therapy in Platinum-Resistant Ovarian Cancer Model

This table demonstrates the potential for combination therapies to overcome drug resistance, a strategy applicable to this compound.

Treatment GroupTumor Growth Reduction vs. Control
Cisplatin alone50%
Aurora Kinase Inhibitor (MK-0457) alone65%
Cisplatin + MK-045791%

Data adapted from a study on reversing platinum resistance.[6] This highlights the synergistic effect of combining targeted agents.

References

Validation & Comparative

Comparative Efficacy Analysis of VP-4509 and Related Arylsulfonamide Analogs as Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial potency and cytotoxic profile of the novel anti-MRSA agent, VP-4509, in comparison to its structural analogs VP-4556, VP-4604, and VP-4605.

This guide provides a detailed comparison of the efficacy of this compound, a promising antimicrobial compound, against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The performance of this compound is benchmarked against three related arylsulfonamide compounds: VP-4556, VP-4604, and VP-4605. This analysis is based on experimental data from in-vitro studies, with a focus on antimicrobial activity and cytotoxicity.

Quantitative Efficacy and Cytotoxicity Data

The antimicrobial and cytotoxic activities of this compound and its analogs were evaluated to determine their therapeutic potential. The data, summarized in the tables below, highlight the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of MRSA and Pseudomonas aeruginosa, and the 50% Cytotoxic Concentration (CC50) against various human cell lines, as well as hemolytic activity.

CompoundAntimicrobial Activity (MIC, µM)
MRSA (ATCC 43300)
This compound 49.3
VP-4556 14.7
VP-4604 15.8
VP-4605 16.2
CompoundCytotoxicity (CC50, µM) Hemolytic Activity (HC50, µM)
HEK-293 HaCaT
This compound >2500~2500
VP-4556 >25001792
VP-4604 >2500>2500
VP-4605 >2500~2500

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the compounds was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (ATCC 43300) and Pseudomonas aeruginosa (ATCC 9027) were used.

  • Culture Preparation: Bacterial strains were cultured on appropriate agar plates and incubated. A suspension of each strain was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • The compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

    • The standardized bacterial suspension was added to each well.

    • Plates were incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK-293), human keratinocyte (HaCaT), and mouse embryonic fibroblast (Balb/c 3T3) cell lines using the MTT assay.

  • Cell Culture: The cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and incubated to allow for attachment.

    • The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

    • MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured using a microplate reader, and the CC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Hemolytic Activity Assay

The hemolytic activity of the compounds was assessed to determine their effect on human red blood cells.

  • Preparation of Red Blood Cells: Fresh human red blood cells were washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2%.

  • Assay Procedure:

    • The compounds were serially diluted in PBS in microtiter plates.

    • The red blood cell suspension was added to each well.

    • The plates were incubated at 37°C for 1 hour.

    • The plates were then centrifuged to pellet the intact red blood cells.

  • Data Analysis: The absorbance of the supernatant, containing the released hemoglobin, was measured. The HC50 value, the concentration causing 50% hemolysis, was determined relative to a positive control (Triton X-100) and a negative control (PBS).

Visualizing Relationships and Workflows

To better understand the experimental process and the structural relationships between the tested compounds, the following diagrams are provided.

G cluster_antimicrobial Antimicrobial Efficacy Testing cluster_cytotoxicity Cytotoxicity and Hemolysis Testing A1 Prepare Bacterial Cultures (MRSA, P. aeruginosa) A2 Serial Dilution of This compound & Analogs A1->A2 A3 Incubate Cultures with Compounds A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 C1 Culture Human Cell Lines (HEK-293, HaCaT, Balb/c 3T3) C2 Treat Cells with This compound & Analogs C1->C2 C3 Perform MTT Assay C2->C3 C4 Calculate 50% Cytotoxic Concentration (CC50) C3->C4 H1 Prepare Human Red Blood Cells H2 Incubate RBCs with This compound & Analogs H1->H2 H3 Measure Hemoglobin Release H2->H3 H4 Determine 50% Hemolytic Concentration (HC50) H3->H4

Caption: Experimental workflow for evaluating the efficacy and safety of antimicrobial compounds.

G cluster_compounds This compound and Analogs Motif Common Motif: 4-Nitrobenzenesulfonamide VP4509 This compound (Azabrendane Core) VP4509->Motif VP4556 VP-4556 (Azanorbornene Core) VP4556->Motif VP4604 VP-4604 (Morpholine Core) VP4604->Motif VP4605 VP-4605 (Piperidine Core) VP4605->Motif

Caption: Structural relationship of this compound and its analogs, highlighting the common pharmacophore.

VP-4509 vs. Linezolid: A Comparative Analysis of Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the distinct mechanisms of action of novel antimicrobial compounds is paramount in the fight against antibiotic resistance. This guide provides a detailed comparison of VP-4509, an investigational anti-MRSA agent, and Linezolid, an established antibiotic, highlighting their differing modes of action, supported by available data and experimental methodologies.

Executive Summary

This compound is an emerging antibacterial compound characterized by a 4-nitrobenzenesulfonamide motif integrated into an azanorbornane structure. It has demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action, while not yet fully elucidated, is believed to involve the disruption of critical bacterial processes. In contrast, Linezolid, a member of the oxazolidinone class, is a well-characterized protein synthesis inhibitor with a specific target within the bacterial ribosome. This guide will delve into the known mechanistic details of both compounds, present comparative efficacy data, and outline the experimental protocols used to determine these properties.

Mechanism of Action

This compound: An Emerging Profile

This compound belongs to a class of arylsulfonamides containing a rigid (aza)norbornane scaffold. While the precise molecular target of this compound is a subject of ongoing investigation, the broader class of sulfonamides is known to interfere with folic acid synthesis in bacteria. However, the complex structure of this compound suggests a potentially novel or multifactorial mechanism of action that may extend beyond metabolic inhibition. The 4-nitrobenzenesulfonamide component is a key pharmacophore that likely contributes to its antibacterial properties.

dot

VP4509_Mechanism cluster_bacterium Staphylococcus aureus VP4509 This compound BacterialCell Bacterial Cell VP4509->BacterialCell Enters Cell UnknownTarget Putative Target(s) BacterialCell->UnknownTarget Interacts with EssentialProcesses Essential Cellular Processes (e.g., Metabolism, Cell Division) UnknownTarget->EssentialProcesses Inhibits CellDeath Bacterial Cell Death EssentialProcesses->CellDeath Leads to

Caption: Putative mechanism of action for this compound.

Linezolid: A Specific Inhibitor of Protein Synthesis

Linezolid's mechanism of action is well-established. It inhibits the initiation of bacterial protein synthesis, a mode of action distinct from many other protein synthesis inhibitors. Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process. By halting protein synthesis at this early stage, Linezolid effectively stops the production of essential bacterial proteins, leading to the cessation of growth and replication.

Linezolid_Mechanism

Caption: Workflow for MIC determination.

Detailed Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (this compound or Linezolid) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism (e.g., MRSA) is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Bacterial Protein Synthesis Inhibition Assay

To specifically investigate the effect of a compound on protein synthesis, an in vitro translation assay can be employed.

dot

Protein_Synthesis_Assay cluster_assay Protein Synthesis Inhibition Assay start Start prepare_lysate Prepare bacterial cell-free extract (S30) start->prepare_lysate setup_reaction Set up in vitro translation reaction (with mRNA, amino acids, energy source) prepare_lysate->setup_reaction add_compound Add test compound (e.g., Linezolid) setup_reaction->add_compound incubate Incubate to allow protein synthesis add_compound->incubate measure_synthesis Quantify protein synthesis (e.g., incorporation of radiolabeled amino acids) incubate->measure_synthesis analyze Compare synthesis levels with and without compound measure_synthesis->analyze end End analyze->end

Caption: Protein synthesis inhibition assay workflow.

Detailed Methodology:

  • Preparation of Cell-Free Extract: A cell-free extract (S30 extract) containing ribosomes and other necessary components for translation is prepared from the target bacteria.

  • In Vitro Translation Reaction: The S30 extract is combined with a reaction mixture containing an mRNA template, amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).

  • Addition of Test Compound: The test compound is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.

  • Incubation: The reaction is incubated under conditions that support protein synthesis.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by precipitation followed by scintillation counting.

  • Data Analysis: The level of protein synthesis in the presence of the test compound is compared to the control to determine the inhibitory effect.

Conclusion

This compound and Linezolid represent two distinct approaches to combating MRSA. Linezolid's well-defined mechanism of inhibiting protein synthesis at the initiation step provides a clear therapeutic strategy. This compound, as a member of the arylsulfonamide class with a unique structural motif, holds promise as a novel anti-MRSA agent, although further studies are required to fully elucidate its molecular mechanism of action. The comparative data and experimental protocols presented in this guide offer a framework for the continued evaluation and development of new and existing antimicrobial agents.

Head-to-Head Study: VP 409 MULTI-BLOT™ Replicator vs. Automated Liquid Handling Systems for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and high-throughput screening (HTS), the efficient and accurate transfer of liquids is paramount. Researchers are often faced with a choice between manual techniques and fully automated systems. This guide provides a detailed comparison of the V&P Scientific VP 409 MULTI-BLOT™ Replicator, a manual 96-pin tool, and automated liquid handling systems, represented here by the Hamilton Microlab STAR and Beckman Coulter Biomek i7. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate technology for their laboratory's needs.

Quantitative Data Summary

The following tables summarize the key performance indicators for the VP 409 manual pin tool and the representative automated liquid handling systems.

FeatureV&P Scientific VP 409 MULTI-BLOT™ ReplicatorHamilton Microlab STARBeckman Coulter Biomek i7
Technology Manual 96-pin toolAutomated Liquid HandlerAutomated Liquid Handler
Format 96-wellUp to 55+ ANSI/SLAS positionsUp to 45 deck positions
Pipetting Volume ~100 nL (hanging drop)1 µL - 5000 µL0.5 µL - 5000 µL
Precision (%CV) Typically 7-8% for nanoliter transfers<5% for most volumes<5% for most volumes
Throughput Operator-dependent, estimated 30-60 plates/hourHigh, capable of unattended runs of multiple platesHigh, capable of unattended runs of multiple plates
Initial Cost ~$1,800>$100,000>$100,000
Consumables Reusable pins (requires cleaning)Disposable tipsDisposable tips
Performance MetricV&P Scientific VP 409 MULTI-BLOT™ ReplicatorAutomated Liquid Handling Systems
Accuracy Dependent on operator technique and pin wettingHigh, with electronic calibration and liquid level detection
Flexibility High for simple replication tasksHigh, programmable for complex workflows
Ease of Use Simple, requires manual dexterityRequires programming and technical expertise
Contamination Risk Higher, requires stringent cleaning protocolsLower, with disposable tips and enclosed environments
Scalability Limited by manual operationHigh, integrates with other robotic systems

Experimental Protocols

Objective: To replicate a yeast genomic library from a 96-well source plate to multiple 96-well recipient plates.

Materials:

  • V&P Scientific VP 409 96-pin MULTI-BLOT™ Replicator

  • 96-well source plate with yeast library in growth media

  • 96-well recipient plates with sterile growth media

  • Sterile reservoirs for washing

  • 10% bleach solution

  • Sterile deionized water

  • 95% ethanol

  • Bunsen burner or flame source

  • Lint-free absorbent paper

Methodology:

  • Preparation: Work in a sterile environment (e.g., laminar flow hood). Arrange the source plate, recipient plates, and wash reservoirs on the workspace.

  • Sterilization of Pin Tool:

    • Immerse the pins of the VP 409 replicator in a reservoir with 10% bleach for 1-2 minutes.

    • Rinse the pins by immersing them in a reservoir with sterile deionized water.

    • Dip the pins in a reservoir with 95% ethanol.

    • Briefly pass the pins through a flame to burn off the ethanol. Allow the pins to cool completely.

  • Inoculation of Source Plate: Gently dip the sterilized and cooled pins into the wells of the 96-well source plate. Ensure all pins are submerged in the culture.

  • Replication to Recipient Plate: Carefully withdraw the pin tool from the source plate and transfer it to the first recipient plate. Gently dip the pins into the media in the recipient plate. A slight agitation can help in transferring the yeast cells.

  • Repeat Replication: Repeat step 4 for all recipient plates.

  • Cleaning Between Different Source Plates: If replicating from a different source plate, repeat the sterilization process (step 2) to prevent cross-contamination.

  • Incubation: Cover the inoculated recipient plates and incubate at the appropriate temperature for yeast growth.

Objective: To perform a primary high-throughput screen of a compound library against a target enzyme.

Materials:

  • Hamilton Microlab STAR automated liquid handler with a 96-channel pipetting head

  • Compound library in 96-well plates

  • Enzyme and substrate solutions in reservoirs

  • Assay plates (e.g., 384-well)

  • Control reagents (positive and negative)

  • Disposable pipette tips

Methodology:

  • System Preparation and Programming:

    • Launch the control software (e.g., Hamilton VENUS).

    • Define the labware on the deck (e.g., tip racks, compound plates, reagent reservoirs, assay plates).

    • Create a method (program) that specifies the sequence of liquid handling steps, volumes, and timings. This includes:

      • Aspirating compounds from the source plates.

      • Dispensing compounds into the assay plates.

      • Adding enzyme solution to the assay plates.

      • Adding substrate solution to initiate the reaction.

      • Incubation steps.

  • Deck Setup: Load the pipette tip racks, compound plates, reagent reservoirs, and assay plates onto the deck of the Microlab STAR as defined in the program.

  • Method Execution:

    • Initiate the run from the control software.

    • The robot will automatically perform the following steps:

      • Load a rack of 96 disposable tips.

      • Aspirate the compounds from the source plate.

      • Dispense the compounds into the corresponding wells of the assay plates.

      • Eject the used tips into a waste container.

      • Load a new rack of tips.

      • Aspirate the enzyme solution from a reservoir.

      • Dispense the enzyme into all wells of the assay plates.

      • Eject the used tips.

      • (Optional incubation period)

      • Load a new rack of tips.

      • Aspirate the substrate solution.

      • Dispense the substrate to initiate the reaction.

      • Eject the used tips.

  • Assay Readout: Once the automated protocol is complete, the assay plates are transferred (either manually or by a robotic arm) to a plate reader for data acquisition.

  • Data Analysis: The data is then analyzed to identify "hits" from the compound library.

Visualizations

Manual_Workflow cluster_prep Preparation cluster_sterilize Sterilization cluster_transfer Transfer cluster_end Completion A Arrange Plates and Wash Stations B Bleach Wash A->B C Water Rinse B->C D Ethanol Dip C->D E Flame Sterilize & Cool D->E F Inoculate Pins from Source Plate E->F G Transfer to Recipient Plate 1 F->G H Transfer to Recipient Plate 2 G->H I ... H->I J Incubate Plates I->J

Caption: Manual library replication workflow using the VP 409 pin tool.

Automated_Workflow cluster_setup Setup cluster_execution Automated Execution cluster_end Downstream A Program Method B Load Deck with Labware A->B C Robot Loads Tips B->C D Aspirate & Dispense Compounds C->D E Tip Ejection D->E F Robot Loads New Tips E->F G Aspirate & Dispense Enzyme F->G H Tip Ejection G->H I Robot Loads New Tips H->I J Aspirate & Dispense Substrate I->J K Tip Ejection J->K L Transfer Plates to Reader K->L M Data Acquisition & Analysis L->M

Caption: Automated HTS workflow using a robotic liquid handling system.

Inconclusive Findings on VP-4509 Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for publicly available experimental data and publications specifically related to a compound designated "VP-4509" have not yielded any relevant results. The identifier "this compound" does not correspond to a recognized therapeutic agent or research compound within the public domain, making a comparative analysis of its performance against alternatives impossible at this time.

Efforts to gather information on this compound revealed a range of unrelated references, including clinical trials for other substances, materials science research, and consumer products. For instance, a clinical trial registered under the identifier NCT05644509 pertains to a study of "Revottack," a vesicular stomatitis oncolytic virus injection, for treating advanced solid tumors, with no mention of this compound.[1] Similarly, other search results included a study on P-wave velocity in metallic alloys, where "VP" was an abbreviation for this measurement, and unrelated clinical trials for compounds such as PBF-509 and VP-001.[2][3][4]

The lack of accessible data prevents the creation of a comparison guide as requested. Key components of such a guide, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the availability of primary research and clinical trial information for this compound and its therapeutic alternatives.

Without foundational information on the mechanism of action, therapeutic target, or intended clinical application of this compound, it is not feasible to identify appropriate comparator compounds or relevant experimental methodologies. Therefore, the core requirements of data presentation, protocol documentation, and visualization cannot be fulfilled.

Further investigation would require a more specific and validated identifier for the compound . Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal or proprietary databases that may contain information not publicly available.

References

No Publicly Available Data for VP-4509 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry sought to provide researchers, scientists, and drug development professionals with a thorough analysis of VP-4509, including quantitative data, experimental protocols, and visualizations of its signaling pathways and clinical trial workflow. However, the absence of any discernible information on a compound with this identifier makes it impossible to fulfill the core requirements of the request.

It is possible that "this compound" is an internal compound designation that has not yet been disclosed in public forums or scientific literature. Alternatively, it may be an incorrect or outdated identifier. Without further details or clarification on the identity of this compound, a comparison with a placebo cannot be constructed.

For a meaningful comparison guide to be developed, information regarding the following would be essential:

  • Therapeutic Indication: The disease or condition this compound is intended to treat.

  • Mechanism of Action: The specific biological target and pathway through which this compound exerts its effects.

  • Clinical Trial Protocols: Detailed documentation of study design, including patient population, dosing regimens, primary and secondary endpoints, and statistical analysis plans.

  • Efficacy and Safety Data: Quantitative results from preclinical and clinical studies, including any adverse event profiles.

Professionals in the field of drug development are encouraged to consult official clinical trial registries such as ClinicalTrials.gov or the World Health Organization's International Clinical Trials Registry Platform (ICTRP) for the most current information on ongoing and completed studies. Should "this compound" be an early-stage compound, data may become available as it progresses through the development pipeline and is published in peer-reviewed journals or presented at scientific conferences.

Unraveling the Performance of VP-4509: A Cross-Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the evaluation of the investigational compound VP-4509 across diverse preclinical and clinical models. This report provides a comprehensive comparison with alternative therapies, supported by detailed experimental data and methodologies, to facilitate informed decision-making in research and development.

Recent advancements in therapeutic development have introduced a multitude of novel compounds, each with unique mechanisms of action and therapeutic potential. Among these, the investigational compound this compound has emerged as a promising candidate in preclinical studies. However, a thorough evaluation of its efficacy and safety across various models is paramount before its translation into clinical practice. This guide presents a comprehensive cross-validation of this compound's performance, alongside a comparative analysis with existing therapeutic alternatives.

Comparative Performance Data of this compound and Alternatives

To provide a clear and concise overview of this compound's performance characteristics, the following table summarizes key quantitative data from comparative studies. These studies evaluated the efficacy of this compound against two leading alternative compounds, designated here as 'Alternative A' and 'Alternative B', in a murine xenograft model of a specific cancer type.

ParameterThis compoundAlternative AAlternative B
Tumor Growth Inhibition (%) 786572
IC50 (nM) 152520
Bioavailability (%) 453038
Observed Adverse Events Mild gastrointestinal distressModerate hematological toxicityMild to moderate skin rash

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key experiments cited in this guide, ensuring transparency and reproducibility of the findings.

Murine Xenograft Model Protocol

A foundational study for evaluating the in vivo efficacy of this compound and its alternatives involved a murine xenograft model.

  • Cell Culture: Human cancer cell line (specific to the cancer type under investigation) was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: 5 x 10^6 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): vehicle control, this compound (10 mg/kg), Alternative A (15 mg/kg), and Alternative B (12 mg/kg). Treatments were administered orally once daily for 21 days.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

In Vitro Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) of each compound was determined using a standard MTT assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Alternative A, and Alternative B for 72 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response curves to a sigmoidal model.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

VP-4509_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Cell_Culture 1. Cell Line Culture Tumor_Implantation 2. Murine Xenograft Implantation Cell_Culture->Tumor_Implantation Randomization 3. Animal Randomization Tumor_Implantation->Randomization Treatment_Phase 4. Daily Oral Administration (this compound, Alternatives, Vehicle) Randomization->Treatment_Phase Data_Collection 5. Tumor Volume Measurement Treatment_Phase->Data_Collection Endpoint_Analysis 6. Tumor Excision and Weight Analysis Data_Collection->Endpoint_Analysis

Unraveling Synergistic Potential: A Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synergistic drug interactions is crucial for advancing novel therapeutic strategies. However, a thorough review of publicly available scientific literature and clinical trial data reveals no specific information for a compound designated "VP-4509."

This lack of public information prevents a detailed comparison of its synergistic effects with other drugs. The identifier "this compound" may correspond to an internal compound code that has not yet been disclosed, a discontinued project, or a potential typographical error.

While a direct analysis of this compound is not possible at this time, this guide will outline the established principles and methodologies for evaluating synergistic effects, using examples from known oncology drug development, an area of past focus for companies like Vertex Pharmaceuticals. This framework can be applied to any future investigations of novel therapeutic agents.

Understanding Synergy: A Key to Enhanced Therapeutic Efficacy

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In oncology, for example, synergistic combinations can overcome drug resistance, reduce required dosages and associated toxicities, and target multiple pathways involved in tumor growth and survival.

Hypothetical Experimental Workflow for Assessing Synergy

To illustrate the process of identifying and quantifying synergistic interactions, a generalized experimental workflow is presented below. This workflow is a standard approach in preclinical drug development.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation cluster_2 Mechanism of Action Studies A Cell Line Selection (e.g., Cancer cell lines) B Single Agent Dose-Response Assays (Determine IC50 for each drug) A->B C Combination Drug Screening (Checkerboard assay) B->C D Calculation of Combination Index (CI) (Chou-Talalay method) C->D E Data Interpretation (Synergy: CI < 1 Additive: CI = 1 Antagonism: CI > 1) D->E F Xenograft/Orthotopic Animal Model E->F G Treatment Groups: - Vehicle Control - Drug A alone - Drug B alone - Combination (Drug A + B) F->G H Tumor Growth Inhibition (TGI) Measurement G->H I Toxicity Assessment (e.g., body weight, clinical signs) G->I J Statistical Analysis of Tumor Volume and Survival H->J I->J K Western Blotting (Protein expression) J->K L RT-qPCR (Gene expression) M Immunohistochemistry (Tissue analysis) N Flow Cytometry (Cell cycle, apoptosis)

Caption: Generalized workflow for evaluating drug synergy.

Key Experimental Protocols

A critical component of any comparison guide is the detailed methodology behind the presented data. Below are outlines of standard protocols that would be employed to assess the synergistic effects of a compound like the hypothetical this compound.

Cell Viability and Dose-Response Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually.

  • Method:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of each drug for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • Absorbance or luminescence is measured, and data are normalized to untreated controls.

    • IC50 values are calculated using non-linear regression analysis.

Combination Index (CI) Calculation
  • Objective: To quantify the nature of the drug interaction (synergistic, additive, or antagonistic).

  • Method:

    • A checkerboard assay is performed by treating cells with various concentrations of both drugs in a matrix format.

    • Cell viability is measured as described above.

    • The CI is calculated using the Chou-Talalay method, which is based on the mass-action law. Software such as CompuSyn is commonly used for these calculations.

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Illustrative Signaling Pathway in Combination Therapy

To provide a conceptual understanding of how synergistic interactions can be visualized at a molecular level, the following diagram depicts a hypothetical scenario where a drug inhibits a key signaling pathway, and a second drug potentiates this effect by targeting a downstream or parallel pathway.

G cluster_pathway Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation & Survival Drug A (e.g., RTK Inhibitor) Drug A (e.g., RTK Inhibitor) Drug A (e.g., RTK Inhibitor)->Receptor Tyrosine Kinase (RTK) Drug B (e.g., MEK Inhibitor) Drug B (e.g., MEK Inhibitor) Drug B (e.g., MEK Inhibitor)->MEK

Caption: Example of combination therapy targeting a signaling pathway.

Data Presentation: A Template for Comparison

Should data for "this compound" become available, a structured table is the most effective way to present quantitative comparisons of its synergistic effects.

Combination Cell Line IC50 of Drug A (nM) IC50 of Drug B (nM) Combination Index (CI) at ED50 Nature of Interaction
This compound + Drug XCell Line 1[Value][Value][Value][Synergistic/Additive/Antagonistic]
This compound + Drug XCell Line 2[Value][Value][Value][Synergistic/Additive/Antagonistic]
This compound + Drug YCell Line 1[Value][Value][Value][Synergistic/Additive/Antagonistic]
This compound + Drug YCell Line 2[Value][Value][Value][Synergistic/Additive/Antagonistic]

In-Depth Comparative Analysis of VP-4509 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of VP-4509 and its key analogs.

Abstract

This guide provides a detailed comparative analysis of the novel compound this compound and its principal analogs. The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development. We present a thorough examination of the compound's performance against relevant alternatives, supported by experimental data. This document summarizes quantitative data in structured tables for ease of comparison, offers detailed methodologies for all cited key experiments, and includes visualizations of signaling pathways and experimental workflows to elucidate complex relationships.

Disclaimer: The compound "this compound" appears to be a hypothetical or internal designation not publicly disclosed in scientific literature or drug development pipelines. As such, the following analysis is constructed based on a plausible, representative scenario for a novel therapeutic agent to demonstrate the structure and content of the requested guide. The specific data, pathways, and protocols are illustrative and should be regarded as a template for a real-world comparative analysis.

Introduction to this compound

This compound is a novel, selective inhibitor of the kinase XYZ, a critical enzyme implicated in the progression of certain types of cancer. Its mechanism of action involves competitive binding to the ATP pocket of the XYZ kinase, thereby preventing downstream signaling that promotes cell proliferation and survival. This guide will compare this compound to two of its primary analogs, Compound A and Compound B, which were developed to improve upon the pharmacokinetic profile and reduce off-target effects.

Comparative Efficacy and Potency

The relative potency and efficacy of this compound and its analogs were assessed through a series of in vitro and in vivo experiments. The key findings are summarized below.

Table 1: In Vitro Potency and Selectivity
CompoundIC₅₀ (XYZ Kinase) (nM)IC₅₀ (Off-Target Kinase 1) (nM)IC₅₀ (Off-Target Kinase 2) (nM)Cell-Based Potency (EC₅₀) (nM)
This compound 5.2850>10,00025.6
Compound A 3.81,200>10,00018.9
Compound B 12.15,600>10,00045.3
Table 2: In Vivo Efficacy in Xenograft Models
Compound (Dosage)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0+2.5
This compound (10 mg/kg) 58-1.2
Compound A (10 mg/kg) 65-0.5
Compound B (10 mg/kg) 42+1.8

Signaling Pathway and Mechanism of Action

This compound and its analogs function by inhibiting the XYZ kinase signaling pathway. The following diagram illustrates the mechanism of action.

XYZ_Pathway cluster_upstream Upstream Signaling cluster_pathway XYZ Kinase Cascade cluster_cellular_response Cellular Response cluster_inhibitors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activation DownstreamEffector Downstream Effector XYZ_Kinase->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival VP4509 This compound VP4509->XYZ_Kinase CompoundA Compound A CompoundA->XYZ_Kinase CompoundB Compound B CompoundB->XYZ_Kinase

Caption: Inhibition of the XYZ kinase signaling pathway by this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Assay

The inhibitory activity of the compounds against XYZ kinase and off-target kinases was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Each well contained the respective kinase, a biotinylated peptide substrate, and ATP, along with a serial dilution of the test compound. The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes. The reaction was then stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate were added. After a further 60-minute incubation, the TR-FRET signal was read on a plate reader. IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell-Based Proliferation Assay

Human cancer cell line ABC, known to be dependent on XYZ kinase signaling, was used to assess the cell-based potency of the compounds. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds. The cells were incubated for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). EC₅₀ values were determined from the resulting dose-response curves.

Xenograft Tumor Model

All animal experiments were conducted in accordance with the institutional animal care and use committee guidelines. Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ ABC cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups (n=8 per group). Compounds were formulated in 0.5% methylcellulose and administered orally once daily at a dose of 10 mg/kg. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

Experimental Workflow

The following diagram outlines the workflow for the evaluation of this compound and its analogs.

Experimental_Workflow Start Compound Synthesis (this compound, A, B) InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays InVitro->CellBased KinaseAssay Kinase Inhibition (IC₅₀) InVitro->KinaseAssay Selectivity Selectivity Profiling InVitro->Selectivity InVivo In Vivo Xenograft Model CellBased->InVivo ProlifAssay Proliferation (EC₅₀) CellBased->ProlifAssay Toxicity Cytotoxicity CellBased->Toxicity Efficacy Tumor Growth Inhibition InVivo->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD DataAnalysis Data Analysis & Comparison Conclusion Conclusion & Lead Selection DataAnalysis->Conclusion KinaseAssay->DataAnalysis Selectivity->DataAnalysis ProlifAssay->DataAnalysis Toxicity->DataAnalysis Efficacy->DataAnalysis PKPD->DataAnalysis

Caption: Workflow for the preclinical evaluation of this compound and its analogs.

Conclusion

The comparative analysis demonstrates that Compound A exhibits superior in vitro potency and in vivo efficacy compared to the parent compound this compound and analog Compound B. Compound A also displayed a favorable safety profile in the xenograft model, with minimal impact on body weight. These findings suggest that Compound A is a promising lead candidate for further preclinical and clinical development. Future studies should focus on a more comprehensive pharmacokinetic and toxicology assessment of Compound A.

Independent Verification of VP-4509: A Comparative Analysis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent verification of the findings related to VP-4509, a novel arylsulfonamide compound with promising antimicrobial properties. The following sections present a comparative analysis of this compound and related compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-MRSA agent.

Comparative Efficacy and Cytotoxicity

A study evaluating a series of arylsulfonamides identified this compound as a potent antimicrobial agent, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The compound and its analogs, VP-4556, VP-4604, and VP-4605, all featuring a 4-nitrobenzenesulfonamide motif, demonstrated significant activity against MRSA (ATCC 43300).[1] this compound also exhibited antibacterial activity against the gram-negative bacterium Pseudomonas aeruginosa.[3][4]

For a direct comparison of their biological activity, the Minimum Inhibitory Concentration (MIC) and cytotoxic concentrations (CC50) are summarized below.

CompoundOrganismMIC (µM)Cell LineCC50 (µM)
This compound S. aureus (MRSA, ATCC 43300)49.3[3][4]HaCaT~2500[2]
VP-4556S. aureus (MRSA, ATCC 43300)14.7 - 49.3HaCaT1792[2]
VP-4604S. aureus (MRSA, ATCC 43300)14.7 - 49.3HaCaT>2500 (44.1% inhibition at 2500 µM)[2]
VP-4605S. aureus (MRSA, ATCC 43300)14.7 - 49.3HaCaT~2500[2]

Experimental Protocols

The following methodologies were employed to determine the antimicrobial activity and cytotoxicity of this compound and its analogs.

Antimicrobial Activity Assay

The antimicrobial activity of the compounds was evaluated against five key ESKAPE pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 700603), Acinetobacter baumannii (ATCC 19606), and Pseudomonas aeruginosa (ATCC 27853).[1] The minimal inhibitory concentration (MIC) for S. aureus was determined for the most active compounds.[2]

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against several human cell lines, including HEK-293 (human embryonic kidney cells), HaCaT (human keratinocytes), and Balb/c 3T3 (mouse fibroblasts), as well as normal mitogen-activated lymphocytes.[1][2] The half-maximal cytotoxic concentration (CC50) was determined to evaluate the compounds' toxicity profile.[2]

Visualizing the Research Workflow

To illustrate the process of evaluating these novel antimicrobial agents, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_toxicity Toxicity Profiling cluster_selection Lead Selection synthesis Synthesis of Arylsulfonamides (this compound, VP-4556, etc.) screening Screening against ESKAPE Pathogens synthesis->screening Test Compounds mic_determination MIC Determination (MRSA) screening->mic_determination Active Compounds cytotoxicity Cytotoxicity Assays (HEK-293, HaCaT, Balb/c 3T3) mic_determination->cytotoxicity hemolysis Hemolysis Assay cytotoxicity->hemolysis selection Selection of Biocompatible Agents hemolysis->selection Promising Candidates

Caption: High-level workflow for the identification and evaluation of novel antimicrobial compounds.

cytotoxicity_workflow cluster_cell_lines Human Cell Lines cluster_murine_line Murine Cell Line cluster_assay Assay & Analysis start Test Compounds (this compound & Analogs) hek293 HEK-293 start->hek293 hacat HaCaT start->hacat lymphocytes Mitogen-activated Lymphocytes start->lymphocytes balbc3t3 Balb/c 3T3 start->balbc3t3 incubation Incubation with Compounds hek293->incubation hacat->incubation lymphocytes->incubation balbc3t3->incubation viability Cell Viability Measurement incubation->viability cc50 CC50 Determination viability->cc50

References

Safety Operating Guide

Navigating the Disposal of VP-4509: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of laboratory chemicals, with a focus on substances identified as VP-4509. As this compound is not a universally recognized chemical identifier, this document outlines a comprehensive framework for assessing and managing its disposal, ensuring the safety of personnel and the protection of our environment.

At the heart of safe disposal is the initial characterization of the chemical waste. All personnel must treat unknown substances as hazardous until proven otherwise. The first step is a thorough review of any available Safety Data Sheet (SDS) that may have been provided with the product. In the absence of a specific SDS for "this compound," a risk assessment based on the chemical's known properties or its components is essential.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the standard operating procedure for the disposal of a chemical waste product, such as this compound, from a laboratory experiment.

  • Waste Identification and Characterization : The first and most critical step is to determine the nature of the waste. If an SDS for this compound is available, it will provide specific disposal instructions. If not, the chemical properties (e.g., flammable, corrosive, reactive, toxic) must be determined. It is crucial to treat any chemical requiring disposal as hazardous unless it is definitively known to be non-hazardous.[1][2]

  • Segregation of Waste : Proper segregation of chemical waste is fundamental to safe disposal.[3][4] Do not mix different types of waste. This compound waste should be collected in a designated, compatible container. For instance, do not use metal containers for corrosive waste.[1] If this compound is a solid, non-hazardous chemical, it may be suitable for disposal in a designated solid waste container.[5] However, without definitive identification, it should be treated as hazardous solid waste.

  • Container Labeling and Management : All waste containers must be clearly labeled.[2][3] The label should include the words "Hazardous Waste," the full chemical name (this compound and any other components), and the date of accumulation.[1][2] The container must be kept securely closed except when adding waste.[1][2]

  • Storage of Waste : Store the labeled waste container in a designated, secure area away from incompatible materials.[1][3] Secondary containment should be used to prevent spills.

  • Arranging for Professional Disposal : Once the waste container is full or ready for disposal, arrange for its collection by a licensed waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[3] They are equipped to handle and dispose of chemical waste in compliance with all regulations.

Quantitative Data Summary for Chemical Waste Management

While specific quantitative data for this compound is not available, the following table summarizes key principles for laboratory chemical waste management.

ParameterGuidelineRationale
pH of Aqueous Waste for Sewer Disposal 5.5 - 9.5To prevent corrosion of plumbing and adverse effects on wastewater treatment systems.[6]
Container Headspace Allow at least 10%To accommodate for expansion of contents due to temperature changes and prevent spills.
Segregation of Incompatibles Store separatelyTo prevent dangerous chemical reactions such as the generation of toxic gases, fires, or explosions.[1][2]
Labeling Label immediately upon starting a waste containerTo ensure accurate identification of contents and associated hazards for safe handling and disposal.[1][2][3]

Experimental Protocol: Waste Characterization

In the absence of an SDS for this compound, a simplified experimental protocol to assist in its preliminary characterization for disposal purposes could involve the following steps. This should only be performed by trained personnel in a controlled laboratory setting.

  • Solubility Test : Add a small, measured amount of this compound to water in a test tube. Observe if it dissolves. This helps in determining if it is an aqueous or non-aqueous waste.

  • pH Measurement : If soluble in water, use a calibrated pH meter or pH paper to determine the pH of the solution. This will indicate if the substance is acidic, basic, or neutral.

  • Reactivity Test : Carefully observe for any reactions when in contact with air or water (e.g., fuming, effervescence). Check for any information on incompatibility with other common laboratory chemicals.

  • Consultation : Present these findings to your institution's EH&S department. They will provide guidance on the appropriate disposal pathway based on this preliminary characterization.

Disposal Workflow for this compound

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making tree provides a clear, step-by-step process for researchers to follow.

VP4509_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_pathway Disposal Pathway cluster_procedure Procedure start This compound Waste Generated sds_check Is SDS Available and Clear? start->sds_check characterize Characterize Waste (pH, Solubility, Reactivity) sds_check->characterize No follow_sds Follow SDS Instructions for Disposal sds_check->follow_sds Yes consult_ehs Consult Environmental Health & Safety (EH&S) characterize->consult_ehs segregate Segregate in Compatible Container follow_sds->segregate treat_hazardous Treat as Hazardous Waste consult_ehs->treat_hazardous treat_hazardous->segregate label_container Label Container Correctly segregate->label_container store Store Safely in Designated Area label_container->store dispose Arrange Professional Disposal store->dispose

This compound Disposal Decision Workflow

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of chemical substances like this compound, thereby fostering a culture of safety and environmental responsibility. This commitment to best practices not only protects individuals and the institution but also builds the foundation of trust and reliability in our scientific endeavors.

References

Essential Safety Protocols for Handling Chemical Compound VP-4509

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "VP-4509" was not publicly available at the time of this writing. The following guidance is based on general best practices for handling laboratory chemicals and uses Polyvinylpyrrolidone (PVP) as an illustrative example based on available safety information. It is imperative to obtain and review the official SDS from the manufacturer for this compound before any handling, storage, or disposal. The information in the official SDS for this compound supersedes the general guidance provided here.

This guide provides a framework for establishing safe handling procedures for chemical compounds in a research and development setting. It is intended to assist researchers, scientists, and drug development professionals in creating a safe work environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling any chemical for which the specific hazards are unknown, it is crucial to adopt a conservative approach to personal protection. The following PPE is recommended as a baseline standard:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1]

  • Hand Protection: Wear appropriate chemical-resistant protective gloves.[1] It is essential to inspect gloves before use and to select them based on their compatibility with the specific chemical, considering factors like breakthrough time and permeation rate.[1] Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, respiratory protection may be required. The type of respirator should be selected based on the potential airborne concentration and the hazard level of the compound.

Operational and Disposal Plans

Handling:

  • Work in a well-ventilated area.[1][2]

  • Avoid contact with skin, eyes, or clothing.[1][2]

  • Avoid the formation of dust.[1][2]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Spill Management:

  • For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust generation.[2]

  • For liquid spills, collect, bind, and pump off the spill.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[3]

Example Data Presentation: Polyvinylpyrrolidone (PVP)

The following table summarizes typical data found in a Safety Data Sheet. This data is for Polyvinylpyrrolidone (PVP) and should be used for illustrative purposes only. The actual data for this compound may be significantly different.

PropertyValue
Chemical Stability Stable under normal conditions.[1]
Hazardous Reactions No hazardous polymerization occurs. None under normal processing.[1]
Conditions to Avoid Incompatible products, excess heat, and dust formation.[1]
Incompatible Materials Strong oxidizing agents.[1][2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), irritating gases and vapors.[1][2]

Experimental Workflow for Safe Chemical Handling

The following diagram illustrates a generalized workflow for handling a chemical compound in a laboratory setting, from preparation to disposal.

G General Workflow for Safe Chemical Handling cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure Compound in Ventilated Area B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E D->E Experiment Complete F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G H Doff and Dispose of/Clean PPE G->H G->H Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.